ATX inhibitor 17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29F5N8S |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27- |
InChI Key |
VKKORIAROAMRBW-SPKJYZRXSA-N |
Isomeric SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of ATX Inhibitor 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action for compounds referred to as "ATX inhibitor 17." Initial research has revealed that this designation can apply to at least two distinct molecules: a competitive inhibitor and a more potent type IV hybrid inhibitor. This guide will delineate the characteristics, mechanism of action, and relevant experimental protocols for each, providing a clear and comprehensive resource for researchers in the field of autotaxin (ATX) inhibition and drug development.
The ATX-LPA Signaling Axis: A Prime Therapeutic Target
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[2][3] Dysregulation of this pathway is associated with numerous diseases, including cancer, fibrosis, and inflammatory conditions.[1][4] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions.
"Compound 17": A Competitive ATX Inhibitor
One of the molecules identified as "this compound" is a competitive inhibitor of the enzyme.
Core Characteristics and Quantitative Data
This compound, with the chemical name 2-(3'-(((benzyloxy)carbonyl)amino)-[1,1'-biphenyl]-3-yl)acetic acid, acts by competing with the substrate, lysophosphatidylcholine (LPC), for binding to the active site of ATX.
| Parameter | Value | Assay Substrate | Reference |
| IC50 | 900 nM | FS-3 | |
| Ki | 0.7 µM | FS-3 | |
| Inhibition Type | Competitive |
Mechanism of Action: Competitive Inhibition
As a competitive inhibitor, "Compound 17" directly competes with the endogenous substrate LPC for binding to the catalytic site of ATX. By occupying the active site, it prevents the hydrolysis of LPC to LPA, thereby reducing the downstream signaling effects of LPA.
Experimental Protocol: In Vitro ATX Enzyme Inhibition Assay (FS-3 Substrate)
A common method to determine the inhibitory potential of compounds like "Compound 17" utilizes a fluorogenic substrate such as FS-3.
Objective: To determine the IC50 and Ki of a test compound against human recombinant ATX.
Materials:
-
Human recombinant ATX (hATX)
-
FS-3 (fluorescent substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test compound ("Compound 17") dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add hATX to all wells except the no-enzyme control. The final concentration of ATX is typically in the low nanomolar range (e.g., 4 nM).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells. The final concentration of FS-3 is typically 1 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm. Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki for competitive inhibition, repeat the assay with varying concentrations of both the substrate (FS-3) and the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot.
"Cpd17": A Potent Type IV Hybrid ATX Inhibitor
A second, more potent molecule is also referred to as "this compound" or "Cpd17". This compound represents a different class of ATX inhibitors with a distinct mechanism of action.
Core Characteristics and Quantitative Data
"Cpd17" is a high-affinity, type IV inhibitor that engages with both the orthosteric (active) site and an allosteric site within ATX.
| Parameter | Value | Reference |
| IC50 | 11 nM | |
| IC50 | 14 nM | |
| Inhibition Type | Type IV Hybrid (Orthosteric and Allosteric) |
Mechanism of Action: Hybrid Orthosteric and Allosteric Inhibition
Type IV inhibitors like "Cpd17" have a unique binding mode. They occupy the hydrophobic pocket and a tunnel-like allosteric site within the ATX enzyme. This dual engagement leads to a highly potent inhibition of ATX activity. By binding to both sites, "Cpd17" not only blocks substrate access to the catalytic site but also induces conformational changes that reduce the enzyme's catalytic efficiency. This hybrid binding mode can offer advantages in terms of both potency and selectivity.
The inhibition of ATX by "Cpd17" leads to a reduction in LPA production, which in turn attenuates downstream signaling pathways. Specifically, "Cpd17" has been shown to be more potent than type I inhibitors in blocking RhoA-mediated cytoskeletal remodeling and the phosphorylation of key signaling proteins like MAPK/ERK and AKT/PKB.
Experimental Protocol: Western Blot for Downstream Signaling
To assess the impact of "Cpd17" on downstream signaling pathways, Western blotting is a key experimental technique.
Objective: To determine the effect of "Cpd17" on the phosphorylation of MAPK/ERK and AKT/PKB in a relevant cell line.
Materials:
-
Cell line known to respond to LPA (e.g., a cancer cell line with high LPA receptor expression)
-
Cell culture medium and supplements
-
"Cpd17"
-
LPA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-MAPK/ERK, anti-total-MAPK/ERK, anti-phospho-AKT/PKB, anti-total-AKT/PKB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with different concentrations of "Cpd17" for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPA for a short period (e.g., 5-15 minutes). Include a non-stimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The designation "this compound" can refer to at least two distinct chemical entities with different mechanisms of action and potencies. "Compound 17" is a moderately potent competitive inhibitor, while "Cpd17" is a highly potent type IV hybrid inhibitor with a more complex binding mode and demonstrated effects on key downstream signaling pathways. A thorough understanding of the specific molecule being investigated is crucial for accurate interpretation of experimental results and for the advancement of ATX inhibitors in a therapeutic context. This guide provides the foundational information and experimental frameworks necessary for researchers to effectively study these and other ATX inhibitors.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cpd17: A Technical Guide to a Novel Pyrazolo[3,4-d]pyrimidine-Based Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Cpd17, a potent and selective Type IV autotaxin inhibitor. This document details the scientific background, experimental methodologies, and key data associated with this promising therapeutic agent.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It is the primary enzyme responsible for the extracellular production of lysophosphatidic acid (LPA), a bioactive signaling lipid, from lysophosphatidylcholine (LPC). The ATX-LPA signaling axis is a critical pathway involved in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Dysregulation of this pathway has been implicated in the progression of numerous diseases, most notably idiopathic pulmonary fibrosis (IPF), cancer, and liver fibrosis. Consequently, autotaxin has emerged as a compelling therapeutic target for the development of novel inhibitors.
The Autotaxin-LPA Signaling Pathway
The signaling cascade initiated by autotaxin is central to its biological effects. ATX catalyzes the hydrolysis of LPC to generate LPA. Extracellular LPA then binds to and activates a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6. The activation of these receptors triggers downstream signaling cascades, including the Rho/ROCK, PI3K/AKT, and MAPK/ERK pathways, leading to various cellular responses.
Discovery of Cpd17: A Structure-Based Approach
Cpd17 was discovered through a rational, structure-based drug design approach, as detailed by Keune et al. in their 2017 publication in the Journal of Medicinal Chemistry.[1][2][3][4][5] The discovery process leveraged the known crystal structure of autotaxin to guide the evolution of endogenous allosteric modulators into potent inhibitors.
The general workflow for the discovery of a pyrazolo[3,4-d]pyrimidine-based autotaxin inhibitor like Cpd17 can be conceptualized as follows:
Synthesis of Cpd17
Cpd17 is a pyrazolo[3,4-d]pyrimidine derivative. The synthesis of this class of compounds generally involves the construction of the fused heterocyclic ring system from appropriate pyrazole or pyrimidine precursors. While the specific, step-by-step synthesis of Cpd17 is proprietary to its discoverers, a general synthetic route for related pyrazolo[3,4-d]pyrimidine compounds is outlined below. This typically involves the reaction of a substituted aminopyrazole with a cyclizing agent to form the pyrimidine ring.
General Synthetic Scheme for Pyrazolo[3,4-d]pyrimidines:
Quantitative Data and Comparative Analysis
Cpd17 has demonstrated potent and selective inhibition of autotaxin. The following table summarizes its in vitro potency in comparison to other well-characterized autotaxin inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Assay Conditions | Reference(s) |
| Cpd17 | IV | >25 | N/A | LPC Substrate | |
| PF-8380 | I | 1.7 - 2.8 | N/A | LPC Substrate | |
| GLPG1690 (Ziritaxestat) | IV | 131 | N/A | Human Recombinant ATX |
N/A: Not Available in the reviewed literature under comparable conditions.
Experimental Protocols
In Vitro Autotaxin Activity Assay (TOOS Protocol)
This colorimetric assay measures the choline released from the hydrolysis of LPC by autotaxin.
Materials:
-
Human recombinant autotaxin
-
Lysophosphatidylcholine (LPC) (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 0.05% Triton X-100
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
TOOS reagent (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 555 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., Cpd17) in the assay buffer.
-
In a 96-well plate, add 20 µL of the inhibitor dilution.
-
Add 20 µL of human recombinant autotaxin solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of LPC substrate solution (final concentration, e.g., 2 mM).
-
Incubate for 60 minutes at 37°C.
-
Add 100 µL of a detection reagent mixture containing choline oxidase, HRP, and TOOS reagent.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Measure the absorbance at 555 nm.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
Fluorescent Autotaxin Activity Assay (FS-3 Substrate)
This assay utilizes a fluorogenic LPC analog, FS-3, which contains a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence.
Materials:
-
Human recombinant autotaxin
-
FS-3 substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well black plate, add the inhibitor dilutions.
-
Add the human recombinant autotaxin solution to each well.
-
Initiate the reaction by adding the FS-3 substrate solution.
-
Incubate at 37°C and monitor the increase in fluorescence over time.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Autotaxin Activity Assay
This assay measures the effect of inhibitors on autotaxin activity in a more physiologically relevant cellular context.
Materials:
-
A549 human lung carcinoma cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPC
-
Test inhibitor
-
Lysis buffer
-
LPA quantification kit (e.g., ELISA-based)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and replace the medium with serum-free medium containing the test inhibitor at various concentrations.
-
Add LPC to the medium to serve as the substrate for endogenous or exogenous autotaxin.
-
Incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of LPA in the supernatant using a commercially available LPA assay kit.
-
Determine the IC50 of the inhibitor based on the reduction in LPA production.
Conclusion
Cpd17 is a promising, rationally designed autotaxin inhibitor with a pyrazolo[3,4-d]pyrimidine core. Its discovery highlights the power of structure-based drug design in developing potent and selective therapeutic agents. The detailed experimental protocols provided herein offer a foundation for the further characterization and development of Cpd17 and other novel autotaxin inhibitors. Further investigation into the in vivo efficacy, pharmacokinetic, and toxicological profile of Cpd17 is warranted to fully elucidate its therapeutic potential.
References
- 1. Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - figshare - Figshare [figshare.com]
- 3. Collection - Rational Design of Autotaxin Inhibitors by Structural Evolution of Endogenous Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. X-MOL [m.x-mol.net]
role of autotaxin-LPA axis in [specific disease, e.g., liver fibrosis]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic liver disease, resulting from a variety of insults including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH), is a major global health concern. The pathological hallmark of progressive chronic liver disease is fibrosis, a wound-healing response characterized by the excessive accumulation of extracellular matrix (ECM) proteins that distorts the hepatic architecture and can ultimately lead to cirrhosis, liver failure, and hepatocellular carcinoma.[1] Emerging evidence has identified the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis as a critical mediator in the pathogenesis of liver fibrosis.[1][2]
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[3] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[2] LPA exerts its pleiotropic effects by activating at least six specific G protein-coupled receptors (GPCRs), LPAR1 through LPAR6, which are expressed on various cell types within the liver.
In healthy individuals, the ATX-LPA axis is involved in diverse physiological processes. However, in the context of chronic liver injury, this signaling pathway becomes pathologically upregulated. Elevated levels of both ATX and LPA are found in the plasma of patients with liver fibrosis, and these levels correlate with the severity of the disease. This guide provides an in-depth technical overview of the ATX-LPA axis in liver fibrosis, covering its core signaling pathways, quantitative data from preclinical and clinical studies, detailed experimental protocols, and its potential as a therapeutic target.
Core Signaling Pathway of the ATX-LPA Axis
The biological effects of the ATX-LPA axis are initiated by the enzymatic production of LPA by ATX and the subsequent activation of LPARs on target cells, primarily hepatic stellate cells (HSCs), the main fibrogenic cells in the liver.
2.1. LPA Synthesis and Receptor Activation
ATX is the principal producer of extracellular LPA in the bloodstream. It hydrolyzes the choline group from LPC, a component of cell membranes and lipoproteins, to generate LPA. Upon chronic liver injury, hepatocytes and other cells increase the secretion of ATX. The newly synthesized LPA then acts as a local signaling molecule, binding to its cognate receptors on nearby cells.
LPA receptors (LPAR1-6) belong to two families of GPCRs. LPAR1-3 are part of the endothelial differentiation gene (EDG) family, while LPAR4-6 are more closely related to the purinergic P2Y receptor family. These receptors couple to four main classes of heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), leading to the activation of distinct downstream effector pathways that collectively promote a pro-fibrotic cellular response.
2.2. Downstream Signaling Cascades
The activation of LPARs on HSCs triggers multiple signaling cascades crucial for fibrogenesis:
-
Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), which are involved in cell proliferation and contraction.
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, promoting cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is critical for cell growth and differentiation.
-
Gα12/13 Pathway: This is a key pathway in fibrosis. It directly activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The RhoA/ROCK pathway is fundamental for the cytoskeletal reorganization, stress fiber formation, and increased cell contraction that characterize HSC activation.
-
Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in cAMP levels. The role of this specific pathway in HSCs is less defined compared to the others.
These signaling events converge to induce the key phenotypic changes associated with HSC activation: proliferation, migration, expression of pro-fibrotic genes (e.g., Collagen Type I, α-smooth muscle actin), and enhanced contractility.
Quantitative Data on the ATX-LPA Axis in Liver Fibrosis
The correlation between elevated ATX/LPA levels and the severity of liver fibrosis has been quantified in both human studies and preclinical animal models. This section summarizes key quantitative findings.
Table 1: Serum Autotaxin Levels in Human Patients with Liver Disease
| Study Cohort & Disease | Fibrosis Stage | Mean Serum ATX (ng/mL) | Key Finding | Reference |
| 186 NAFLD Patients | F0-F1 vs. F2-F4 | 487.8 vs. 605.6 | Serum ATX levels were significantly higher in patients with advanced fibrosis (F2-F4). | |
| 125 NAFLD Patients | Simple Steatosis vs. NASH | ~450 vs. ~550 | Serum ATX levels were positively associated with histologic scores and NAFLD severity. | |
| Chronic Hepatitis C | F0 vs. F4 (Cirrhosis) | Increase reported | Serum ATX levels correlate with the histological changes detected in different fibrotic stages. | |
| Patients with Cirrhosis | Decompensated vs. Compensated | Higher in decompensated | Serum ATX is higher in patients with decompensated cirrhosis and distinct complications. |
Table 2: Effects of ATX Inhibitors in Preclinical Models of Liver Fibrosis
| Animal Model | ATX Inhibitor | Treatment Dose & Duration | Key Quantitative Outcomes | Reference |
| CCl4-induced fibrosis (mice) | PF-8380 | Not specified | ~50% reduction in plasma ATX activity and liver LPA levels; attenuated fibrosis score and collagen deposition. | |
| Choline-deficient, high-fat diet (NASH model) | PAT-505 | Not specified | Robustly reduced liver fibrosis. No significant effect on steatosis or inflammation. | |
| Stelic Animal Model (NASH) | PAT-505 | Not specified | Small but significant improvement in fibrosis score. | |
| CCl4-induced acute injury & Diet-induced NASH | Cpd17 (Type IV inhibitor) | Not specified | Reduced liver injury in both models. More potent than Type I inhibitor PF-8380 in vitro. |
Experimental Protocols & Methodologies
Investigating the role of the ATX-LPA axis in liver fibrosis involves a range of in vivo and in vitro techniques.
4.1. Animal Models of Liver Fibrosis
-
Carbon Tetrachloride (CCl4) Induced Fibrosis:
-
Principle: CCl4 is a hepatotoxin that induces centrilobular necrosis and inflammation, leading to a robust fibrotic response with repeated administration.
-
Protocol: Mice or rats are typically injected intraperitoneally with CCl4 (e.g., 1 mL/kg body weight, diluted in corn oil) twice weekly for 4-8 weeks to establish significant fibrosis. Control animals receive vehicle injections.
-
-
Bile Duct Ligation (BDL):
-
Principle: Surgical ligation of the common bile duct causes cholestasis, leading to hepatocyte injury, inflammation, and subsequent fibrosis.
-
Protocol: Under anesthesia, the common bile duct is double-ligated and transected. Sham-operated animals undergo a similar surgical procedure without duct ligation. Fibrosis develops over 2-4 weeks.
-
-
Diet-Induced NASH Models (e.g., CDAHFD):
-
Principle: Feeding mice a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) mimics the metabolic and histological features of human NASH, including steatosis, inflammation, and fibrosis.
-
Protocol: Mice are fed the specialized diet for an extended period (e.g., 6-16 weeks) to induce different stages of NASH and fibrosis.
-
4.2. Key In Vitro Assays
-
HSC Isolation and Culture:
-
Principle: Primary HSCs are isolated from rodent livers and cultured on plastic, where they spontaneously activate, transitioning from a quiescent to a myofibroblast-like phenotype. This is the gold-standard in vitro model. The human HSC line LX-2 is also commonly used.
-
Methodology: Livers are perfused with collagenase/pronase. The resulting cell suspension is subjected to density gradient centrifugation (e.g., using OptiPrep) to isolate the HSC fraction.
-
-
Measurement of ATX Activity and LPA Levels:
-
ATX Activity: Measured in plasma or cell culture supernatants using an enzymatic assay that quantifies the choline released from LPC.
-
LPA Levels: Quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which allows for the measurement of different LPA species based on their fatty acid chain.
-
-
Analysis of HSC Activation and Fibrogenesis:
-
Western Blot/qPCR: To quantify protein and mRNA expression of fibrotic markers like α-Smooth Muscle Actin (α-SMA), Collagen Type I (COL1A1), and TGF-β.
-
Sirius Red Staining: Histological stain used on liver sections to visualize and quantify collagen deposition.
-
Cell Migration Assay: Using a Boyden chamber, where cells migrate through a porous membrane towards an LPA gradient.
-
Cell Contraction Assay: HSCs are seeded in a 3D collagen gel. Contraction is measured by the reduction in gel diameter over time.
-
The ATX-LPA Axis as a Therapeutic Target
The central role of the ATX-LPA axis in driving liver fibrosis makes it an attractive target for therapeutic intervention. The strategy primarily focuses on inhibiting ATX to reduce the production of pro-fibrotic LPA.
5.1. ATX Inhibitors
Several small-molecule ATX inhibitors have been developed and tested in preclinical models of liver fibrosis. These inhibitors can be classified based on their binding mode to the ATX enzyme.
-
Type I Inhibitors (e.g., PF-8380): These compounds bind to the active site of ATX, directly blocking its catalytic activity. PF-8380 has been shown to reduce plasma ATX activity and attenuate fibrosis in CCl4-induced liver disease models.
-
Type III Inhibitors (e.g., PAT-505): These inhibitors bind to the hydrophobic "tunnel" of ATX, which is allosteric to the active site. PAT-505 demonstrated efficacy in reducing fibrosis in diet-induced NASH models.
-
Type IV Inhibitors (e.g., Cpd17): These are also tunnel-binding inhibitors. Cpd17 has shown excellent potential in reducing liver injury in both acute and chronic fibrosis models, appearing more potent than Type I inhibitors in some in vitro assays.
The development of these inhibitors provides strong proof-of-concept that targeting ATX is a viable anti-fibrotic strategy.
5.2. LPAR Antagonists
An alternative approach is to block the signaling at the receptor level using LPAR antagonists. While much of the focus has been on ATX inhibition, targeting specific LPARs, such as LPAR1, which is critically involved in fibrosis in other organs like the lung, could offer a more nuanced therapeutic strategy. This approach could potentially mitigate specific pro-fibrotic pathways while leaving other LPA-mediated physiological functions intact.
References
Structural Basis of ATX Inhibitor 17 Binding to Autotaxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the binding of the potent inhibitor FP-Cpd-17 to autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a prime therapeutic target. This document outlines the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Autotaxin and Inhibitor 17
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a variety of downstream signaling cascades that regulate cell proliferation, migration, and survival.
FP-Cpd-17 is a potent, type IV autotaxin inhibitor. Type IV inhibitors are characterized by their unique binding mode, occupying both the hydrophobic substrate-binding pocket and an adjacent allosteric tunnel, without directly interacting with the catalytic zinc ions in the active site. This mode of inhibition effectively blocks substrate access to the active site. The chemical structure of FP-Cpd-17 is presented below.
| Inhibitor Name | Chemical Structure |
| FP-Cpd-17 |
|
Quantitative Data: Binding of FP-Cpd-17 to Autotaxin
| Inhibitor | Target | Assay Substrate | IC50 (nM) | PDB ID of Co-crystal Structure |
| FP-Cpd-17 | Autotaxin (rat) | Lysophosphatidylcholine (LPC) | 20[1] | 5M0M[1] |
Structural Basis of Binding
The co-crystal structure of rat autotaxin in complex with FP-Cpd-17 (PDB ID: 5M0M) reveals the molecular details of its inhibitory mechanism.[1] As a type IV inhibitor, FP-Cpd-17 spans two key regions of the enzyme: the hydrophobic pocket and the adjacent tunnel.
Key Interactions:
-
Hydrophobic Pocket: The dichlorocarbamate moiety of FP-Cpd-17 extends into the deep, hydrophobic pocket that normally accommodates the acyl chain of the LPC substrate. This region is lined with hydrophobic residues, and the inhibitor forms van der Waals interactions with residues such as Phe273 and Trp274.[1]
-
Allosteric Tunnel: The steroid-like core of FP-Cpd-17 occupies the allosteric tunnel. This tunnel is a known secondary binding site for LPA and certain steroids. Within the tunnel, the inhibitor can form hydrogen bonds with residues like Tyr81 and Trp260.[1]
-
Linker Region: A piperidine linker connects the hydrophobic tail and the steroid core, positioning them optimally within the pocket and tunnel, respectively.
This dual occupancy effectively blocks the entry of the natural substrate, LPC, into the catalytic site, thus inhibiting the production of LPA. A key feature of type IV inhibitors is that they do not directly chelate the catalytic zinc ions.
Signaling Pathways and Experimental Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the subsequent downstream cellular responses.
References
ATX Inhibitor 17: A Technical Guide to a Type IV Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[2][3] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including fibrosis, inflammation, and cancer.[3] ATX inhibitors are classified into different types based on their binding mode to the enzyme. This guide focuses on ATX inhibitor 17 (Cpd17), a potent Type IV inhibitor that occupies both the hydrophobic pocket and the allosteric tunnel of the ATX enzyme.
Data Presentation
Quantitative Inhibitory Activity of Cpd17
The inhibitory potency of Cpd17 against autotaxin has been quantified and compared with the well-characterized Type I inhibitor, PF-8380. The following table summarizes the available quantitative data.
| Inhibitor | Type | Target | Assay | IC50 (nM) | Potency Comparison on LPC Species | Reference |
| Cpd17 | IV | Autotaxin | LPC to LPA conversion | ~25-50 (estimated from graph) | Less potent on longer alkyl chain LPCs (e.g., 22:0 LPC) | |
| PF-8380 | I | Autotaxin | LPC to LPA conversion | ~10 | More potent on longer alkyl chain LPCs |
Note: The IC50 value for Cpd17 is an estimation based on the graphical data presented in the source material. Both inhibitors show similar potency for 14:0, 16:0, and 18:1 LPC species.
Experimental Protocols
In Vitro Autotaxin Enzyme Inhibition Assay (Amplex Red-based)
This protocol outlines a common method to determine the in vitro potency of ATX inhibitors like Cpd17 by measuring the choline released from the hydrolysis of lysophosphatidylcholine (LPC).
Materials:
-
Recombinant human autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Cpd17 and a reference inhibitor (e.g., PF-8380)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 530-560 nm/590 nm)
Procedure:
-
Prepare serial dilutions of Cpd17 and the reference inhibitor in DMSO, followed by dilution in assay buffer.
-
In a 96-well plate, add the assay buffer, Cpd17 or reference inhibitor dilutions, and recombinant ATX. Include wells for no-inhibitor control (vehicle) and no-enzyme control (background).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the Amplex Red working solution containing Amplex Red, HRP, and choline oxidase in assay buffer.
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Immediately add the Amplex Red working solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot for Downstream Signaling
This protocol describes how to assess the effect of Cpd17 on the phosphorylation of downstream signaling proteins like AKT and MAPK (ERK) in a relevant cell line (e.g., hepatic stellate cells or macrophages).
Materials:
-
Cell line of interest (e.g., LX-2, RAW 264.7)
-
Cell culture medium and supplements
-
Cpd17
-
LPA
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-MAPK, anti-total-MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of Cpd17 for 1-2 hours.
-
Stimulate the cells with LPA for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Model of CCl4-Induced Acute Liver Injury
This protocol details a common method to evaluate the in vivo efficacy of Cpd17 in a mouse model of acute liver injury induced by carbon tetrachloride (CCl4).
Animals:
-
Male C57BL/6J mice (8-10 weeks old)
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
Cpd17
-
Vehicle for Cpd17 administration (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
Liver tissue collection and storage supplies (formalin, liquid nitrogen)
-
ALT/AST assay kits
Procedure:
-
Acclimatize mice for at least one week.
-
Group the mice into: Vehicle control, CCl4 + Vehicle, and CCl4 + Cpd17.
-
Administer Cpd17 or its vehicle to the respective groups (e.g., by oral gavage) at a predetermined time before CCl4 challenge.
-
Induce acute liver injury by a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg) diluted in olive oil. Administer only olive oil to the vehicle control group.
-
At a specified time point post-CCl4 injection (e.g., 24 or 48 hours), anesthetize the mice and collect blood via cardiac puncture.
-
Euthanize the mice and perfuse the liver with saline.
-
Collect liver tissue samples for histopathological analysis (fix in 10% neutral buffered formalin) and for biochemical or molecular analysis (snap-freeze in liquid nitrogen).
-
Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage.
-
Perform H&E staining on the fixed liver sections to assess the extent of necrosis and inflammation.
Mandatory Visualizations
ATX-LPA Signaling Pathway and Inhibition by Cpd17
Caption: ATX-LPA signaling pathway and the inhibitory action of Cpd17.
Experimental Workflow for In Vivo Efficacy Testing of Cpd17
Caption: Workflow for assessing the in vivo efficacy of Cpd17 in a liver injury model.
References
The Impact of ATX Inhibitor 17 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a critical role in cell proliferation, survival, migration, and differentiation. Dysregulation of this pathway is associated with various diseases, including cancer, fibrosis, and inflammation. ATX inhibitor 17, also known as Cpd17, is a potent and specific type IV inhibitor of autotaxin. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Introduction to this compound (Cpd17)
This compound (Cpd17) is a small molecule inhibitor that targets the enzymatic activity of autotaxin. As a type IV inhibitor, Cpd17 exhibits a distinct binding mode to ATX, which contributes to its high potency and specificity. By inhibiting ATX, Cpd17 effectively reduces the production of LPA from its precursor, lysophosphatidylcholine (LPC), thereby modulating the activation of downstream signaling cascades. This inhibitory action makes Cpd17 a valuable tool for studying the physiological roles of the ATX-LPA axis and a promising therapeutic candidate for diseases driven by aberrant LPA signaling.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its potency and effects on substrate hydrolysis.
Table 1: Inhibitory Potency of this compound (Cpd17)
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 220 nM | Choline release from LPC | [1] |
Table 2: Substrate Specificity of this compound (Cpd17)
| LPC Species | Potency Description | Reference |
| 14:0 LPC | Similar to 16:0 and 18:1 LPC | [2] |
| 16:0 LPC | Similar to 14:0 and 18:1 LPC | [2] |
| 18:1 LPC | Similar to 14:0 and 16:0 LPC | [2] |
| 22:0 LPC | Less potent in ameliorating hydrolysis | [2] |
Note: Specific IC50 values for the hydrolysis of different LPC species by Cpd17 are not currently available in the public domain. The provided information is based on qualitative descriptions from the cited literature.
Core Signaling Pathways Modulated by this compound
This compound primarily impacts signaling pathways downstream of LPA receptors. By reducing the availability of LPA, Cpd17 attenuates the activation of key intracellular cascades involved in cell growth, survival, and motility. The three core pathways affected are the MAPK/ERK pathway, the PI3K/AKT pathway, and the RhoA pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Upon LPA binding to its G protein-coupled receptors (GPCRs), this pathway is activated, leading to the phosphorylation and activation of ERK. This compound, by blocking LPA production, leads to a dose-dependent reduction in ERK phosphorylation.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a central signaling pathway that promotes cell survival, growth, and proliferation while inhibiting apoptosis. Activation of LPA receptors triggers the PI3K/AKT cascade. This compound effectively suppresses this pathway by preventing the initial LPA-mediated activation, resulting in decreased phosphorylation of AKT.
RhoA Signaling Pathway
The RhoA signaling pathway is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction. LPA is a potent activator of RhoA. By diminishing LPA levels, this compound leads to a reduction in the activation of RhoA, which can be observed through decreased stress fiber formation and cell migration.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on downstream signaling pathways.
Western Blot Analysis of ERK and AKT Phosphorylation
This protocol describes the detection and quantification of phosphorylated and total ERK and AKT in cell lysates following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells in appropriate culture dishes and grow to 70-80% confluency. Prior to treatment, starve cells in serum-free medium for 12-24 hours. Treat cells with a range of concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations for all samples. Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein to determine the relative phosphorylation level.
RhoA Activation Assay (G-LISA)
This protocol outlines a quantitative method to measure the activation of RhoA in cells treated with this compound.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse the cells using the lysis buffer provided in a commercial RhoA activation assay kit (e.g., G-LISA).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Procedure: Equal amounts of protein lysate are added to the wells of a 96-well plate that is coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from the lysate will bind to the plate.
-
Washing: The wells are washed to remove unbound proteins.
-
Detection: A primary antibody specific for RhoA is added to the wells, followed by an HRP-conjugated secondary antibody.
-
Signal Development and Reading: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader.
-
Data Analysis: The intensity of the signal is directly proportional to the amount of active RhoA in the sample.
Conclusion
This compound (Cpd17) is a potent type IV autotaxin inhibitor that effectively attenuates the downstream signaling of the ATX-LPA axis. By inhibiting the production of LPA, Cpd17 leads to a significant reduction in the activation of the MAPK/ERK, PI3K/AKT, and RhoA pathways. This comprehensive technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of disease models. Further studies are warranted to obtain more precise quantitative data on its dose-dependent effects on specific signaling events and its efficacy in vivo.
References
The Modulatory Role of Cpd17 on Lysophosphatidic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a bioactive signaling phospholipid implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The production of LPA is predominantly catalyzed by the enzyme autotaxin (ATX). Consequently, inhibition of ATX presents a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of Cpd17, a type IV ATX inhibitor, and its effect on LPA production. We delve into its mechanism of action, present quantitative data on its inhibitory potency, detail relevant experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and lipid signaling.
Introduction to Cpd17 and Lysophosphatidic Acid (LPA) Signaling
Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6)[1][2]. The activation of these receptors triggers a cascade of downstream signaling events that regulate a wide array of cellular functions[3][4]. The primary source of extracellular LPA is the hydrolysis of lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D[5]. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including fibrosis, inflammation, and cancer, making it a key target for therapeutic intervention.
Cpd17 is a potent and selective type IV inhibitor of autotaxin. Unlike type I inhibitors, such as PF8380, which are competitive inhibitors binding to the active site, type IV inhibitors like Cpd17 are thought to bind to a distinct site on the ATX enzyme. This unique binding mode may confer different pharmacological properties and therapeutic effects. By inhibiting ATX, Cpd17 effectively reduces the production of LPA, thereby attenuating its downstream signaling and pathological consequences.
Quantitative Data on Cpd17's Inhibitory Activity
The inhibitory potency of Cpd17 on ATX activity has been quantified in various studies, often in comparison to other ATX inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Inhibitor Type | IC50 (in vitro) | Cell-based EC50 | Reference |
| Cpd17 | Type IV | >25 nM | Not Reported | |
| PF8380 | Type I | <10 nM | Not Reported | |
| CpdA | Type I | <10 nM | 13.6 nM | |
| Ziritaxestat | Type IV | >25 nM | 541 nM |
Table 1: Comparative inhibitory activities of various autotaxin inhibitors.
Signaling Pathways Modulated by Cpd17
By reducing LPA production, Cpd17 indirectly modulates the LPA-mediated signaling pathways. Upon binding to its receptors, LPA activates several key downstream effectors, including the RhoA, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and protein kinase B (AKT) pathways. These pathways are crucial for cell survival, proliferation, and cytoskeletal remodeling. Cpd17 has been shown to be more potent than the type I inhibitor PF8380 in inhibiting RhoA-mediated cytoskeletal remodeling, as well as the phosphorylation of MAPK/ERK and AKT/PKB.
Experimental Protocols
This section outlines key experimental methodologies for evaluating the effect of Cpd17 on LPA production and its downstream consequences.
In Vitro Autotaxin Inhibition Assay
This assay quantifies the direct inhibitory effect of Cpd17 on ATX enzymatic activity.
Methodology:
-
Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) substrate, Cpd17, and a suitable buffer (e.g., Tris-HCl with Ca2+ and Mg2+).
-
Procedure: a. Prepare serial dilutions of Cpd17. b. In a 96-well plate, add recombinant ATX to each well. c. Add the Cpd17 dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the LPC substrate. e. Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-2 hours). f. Stop the reaction (e.g., by adding a quenching solution). g. Measure the amount of LPA produced using a suitable detection method, such as a colorimetric or fluorometric assay, or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each Cpd17 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of LPA Levels by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different LPA species in biological samples.
Methodology:
-
Sample Preparation: a. Plasma/Serum: Perform lipid extraction using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction). b. Tissues: Homogenize the tissue in an appropriate buffer, followed by lipid extraction. c. Add an internal standard (e.g., a deuterated LPA species) to each sample for accurate quantification.
-
Liquid Chromatography (LC): a. Use a C18 reverse-phase column to separate the different lipid species. b. Employ a gradient elution with a mobile phase consisting of solvents such as water, acetonitrile, and methanol with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry (MS): a. Utilize electrospray ionization (ESI) in negative ion mode. b. Perform multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for each LPA species and the internal standard to ensure high selectivity and sensitivity.
-
Data Analysis: Quantify the amount of each LPA species by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
In Vivo Models of Disease
4.3.1. CCl4-Induced Acute Liver Injury Model
This model is widely used to study acute hepatotoxicity and the protective effects of therapeutic agents.
Methodology:
-
Animals: Use a suitable mouse strain, such as C57BL/6J.
-
Induction of Injury: Administer a single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4) dissolved in a vehicle like corn or olive oil.
-
Cpd17 Treatment: Administer Cpd17 (e.g., via oral gavage or i.p. injection) at a specified dose and time relative to the CCl4 injection (e.g., as a pre-treatment or post-treatment).
-
Endpoint Analysis (typically 24-48 hours post-CCl4): a. Collect blood for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver damage. b. Harvest liver tissue for histological analysis (H&E staining) to assess necrosis and inflammation. c. Measure LPA levels in plasma and liver tissue using LC-MS/MS. d. Perform Western blot analysis on liver lysates to assess the phosphorylation status of downstream signaling proteins like ERK and AKT.
4.3.2. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model
This model mimics the metabolic and histological features of human NASH.
Methodology:
-
Animals: Use a mouse strain susceptible to diet-induced NASH, such as C57BL/6J.
-
Diet: Feed the mice a specialized diet, such as a high-fat, high-cholesterol, and/or high-fructose diet (Western diet) or a methionine- and choline-deficient (MCD) diet for a prolonged period (e.g., 8-24 weeks).
-
Cpd17 Treatment: Administer Cpd17 daily or on another specified schedule throughout the dietary intervention period.
-
Endpoint Analysis: a. Monitor metabolic parameters such as body weight, glucose tolerance, and insulin resistance. b. Measure serum ALT and AST levels. c. Perform histological analysis of the liver to assess steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis (e.g., Sirius Red staining). d. Quantify LPA levels in plasma and liver tissue. e. Analyze gene expression of pro-inflammatory and pro-fibrotic markers in the liver via qPCR.
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the phosphorylation state of key signaling proteins like ERK and AKT, indicating their activation status.
Methodology:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ERK, anti-p-AKT). c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein levels (by stripping and re-probing the membrane with an antibody against the total protein) or a loading control (e.g., β-actin or GAPDH).
Experimental and Logical Workflows
The evaluation of a novel ATX inhibitor like Cpd17 typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
Conclusion and Future Directions
Cpd17 represents a valuable pharmacological tool for investigating the role of the ATX-LPA signaling axis in health and disease. Its distinct mechanism of action as a type IV inhibitor warrants further investigation to fully elucidate its therapeutic potential compared to other classes of ATX inhibitors. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of Cpd17 and other novel modulators of LPA production. Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of Cpd17 in various disease models, with the ultimate goal of translating these findings into clinical applications for the treatment of LPA-driven pathologies. The development of more specific and potent ATX inhibitors, aided by the methodologies described herein, holds significant promise for advancing the field of lipid signaling and developing novel therapeutics.
References
Unraveling the Cellular Targets of ATX Inhibitor 17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a critical enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for a range of diseases. The designation "ATX inhibitor 17" has been applied to several distinct molecular entities in scientific literature, each with unique properties and mechanisms of action. This technical guide provides an in-depth exploration of these compounds, detailing their quantitative data, the experimental protocols used for their characterization, and the cellular signaling pathways they modulate.
Competitive ATX Inhibitor Derived from Pipemidic Acid (C17-Pipemidic)
A study focused on optimizing a pipemidic acid-based scaffold for ATX inhibition identified a competitive inhibitor designated as compound 17. This molecule demonstrated significant potency in enzymatic assays.
Quantitative Data
| Parameter | Value | Substrate Used | Reference |
| IC50 | 900 nM | FS-3 | [1] |
| Ki | 700 nM | FS-3 | [1] |
Caption: In vitro inhibitory activity of C17-Pipemidic.
Experimental Protocols
ATX Inhibition Assay (FS-3 Substrate)
The inhibitory potency of C17-Pipemidic was determined using a fluorometric assay with the synthetic substrate FS-3 (Echelon Biosciences).[1]
-
Enzyme: Recombinant human Autotaxin.
-
Substrate: FS-3, a fluorogenic lysophosphatidylcholine (LPC) analog.
-
Assay Principle: ATX hydrolyzes FS-3, leading to an increase in fluorescence. The rate of this increase is proportional to ATX activity.
-
Procedure:
-
Recombinant ATX is incubated with varying concentrations of the inhibitor in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
Fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
-
Determination of Ki: The inhibition constant (Ki) for this competitive inhibitor was likely determined using the Cheng-Prusoff equation, which relates IC50 to Ki based on the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Signaling Pathway and Mechanism of Action
As a competitive inhibitor, C17-Pipemidic directly competes with the natural substrate, LPC, for binding to the active site of ATX. By occupying the active site, it prevents the conversion of LPC to LPA, thereby downregulating the entire ATX-LPA signaling cascade.
ATX-LPA signaling and the competitive inhibition by C17-Pipemidic.
Type IV ATX Inhibitor (Cpd17)
A distinct compound, referred to as Cpd17, has been characterized as a type IV ATX inhibitor. This class of inhibitors is noted for binding to both the hydrophobic pocket and the tunnel of the ATX enzyme. Cpd17 has been investigated for its therapeutic potential in liver injury and has demonstrated superior efficacy in modulating specific downstream signaling pathways compared to type I inhibitors.[2]
Quantitative Data
While specific IC50 or Ki values for Cpd17 are not detailed in the provided search results, its biological activity was compared to the type I inhibitor PF8380, showing higher efficacy in cell-based assays.[2]
Experimental Protocols
Cell-Based Assays for Signaling Pathway Analysis
The effects of Cpd17 on cellular signaling were evaluated in various liver cell types.
-
Cell Lines: Hepatocytes, macrophages, and hepatic stellate cells.
-
Assays:
-
RhoA Activation Assay: To assess the effect on RhoA-mediated cytoskeletal remodeling.
-
Western Blot Analysis: To measure the phosphorylation status of key signaling proteins such as MAPK/ERK and AKT/PKB.
-
-
General Procedure:
-
Cells are cultured and then treated with Cpd17 or a control inhibitor (e.g., PF8380) at various concentrations.
-
Cells are stimulated to activate the signaling pathways of interest.
-
Cell lysates are collected and analyzed by the respective assays to quantify the levels of activated signaling proteins.
-
Signaling Pathways Modulated by Cpd17
Cpd17 was found to be more potent than the type I inhibitor PF8380 in inhibiting RhoA-mediated cytoskeletal remodeling and the phosphorylation of MAPK/ERK and AKT/PKB. These pathways are crucial for cell survival, proliferation, and migration.
References
The Impact of ATX Inhibitor 17 on Cell Proliferation and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis. Consequently, the inhibition of autotaxin has emerged as a promising therapeutic strategy, particularly in oncology. This technical guide focuses on a specific competitive autotaxin inhibitor, designated as compound 17 in the scientific literature, and explores its impact on cell proliferation and migration. While direct experimental data on the effects of "ATX inhibitor 17" on cellular proliferation and migration is limited in publicly available research, this guide will leverage data from other well-characterized ATX inhibitors to illustrate the expected biological consequences of its potent enzymatic inhibition.
This compound: Profile
"this compound" is a competitive inhibitor of autotaxin. The table below summarizes its known inhibitory activity.
| Inhibitor Name | Chemical Structure | Type of Inhibition | IC50 | Ki | Reference |
| This compound | 2-(4-(benzo[d]oxazol-2-ylthio)-2,6-dimethylphenoxy)acetic acid | Competitive | 900 nM | 0.7 µM | Albers et al., 2010 |
The ATX-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of downstream signaling events that ultimately regulate cellular responses such as proliferation and migration.
Impact on Cell Proliferation
Inhibition of ATX is expected to decrease the production of LPA, a known mitogen for many cell types. This reduction in LPA-mediated signaling through its receptors is anticipated to lead to a decrease in cell proliferation. While specific data for this compound is not available, studies with other potent ATX inhibitors have demonstrated anti-proliferative effects in various cancer cell lines.
Table 1: Representative Data on the Effect of ATX Inhibitors on Cell Proliferation
| Cell Line | Cancer Type | ATX Inhibitor | Concentration | Effect on Proliferation | Reference |
| A2058 | Melanoma | L-histidine | Not specified | Inhibition | Not specified in search results |
| SKOV-3 | Ovarian Cancer | L-histidine | Not specified | Inhibition | Not specified in search results |
| 4T1 | Murine Breast Carcinoma | ATX-1d | Not specified | No direct cytotoxicity, but enhances paclitaxel potency | [1] |
| A375 | Human Melanoma | ATX-1d | Not specified | No direct cytotoxicity, but enhances paclitaxel potency | [1] |
Impact on Cell Migration
The ATX-LPA axis is a well-established promoter of cell migration, a critical process in cancer metastasis. By reducing the availability of LPA, ATX inhibitors can effectively impede the migratory and invasive potential of cancer cells.
Table 2: Representative Data on the Effect of ATX Inhibitors on Cell Migration
| Cell Line | Cancer Type | ATX Inhibitor | Concentration | Effect on Migration | Reference |
| MDA-MB-231 | Breast Cancer | BrP-LPA | 40 µmol/L | Significant decrease in migration | [2] |
| Melanoma cell lines | Melanoma | Small-molecule inhibitors | Nanomolar to low micromolar | Suppression of migration and invasion | [1] |
| RAW264.7 macrophages | Macrophage | Cpd17 | Not specified | Significant reduction in migration | Not specified in search results |
| A549 | Lung Epithelial | Brp-LPA | Increasing concentrations | Attenuated cell migration | [3] |
Experimental Protocols
Detailed methodologies for assessing the impact of ATX inhibitors on cell proliferation and migration are crucial for reproducible research. Below are standard protocols that can be adapted for testing this compound.
Cell Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This assay measures the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer of cells.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
This compound is a potent competitive inhibitor of autotaxin. Based on the well-established role of the ATX-LPA signaling axis in promoting cell proliferation and migration, it is highly anticipated that this inhibitor will exhibit significant anti-proliferative and anti-migratory effects in various cell types, particularly in cancer cells where this pathway is often dysregulated. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other novel autotaxin inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in diseases driven by aberrant ATX-LPA signaling.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of ATX Inhibitor 17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] LPA activates a family of G protein-coupled receptors (GPCRs), influencing a wide array of cellular processes including proliferation, migration, survival, and differentiation.[4][5] The ATX-LPA signaling axis is implicated in the pathology of numerous diseases, such as cancer, inflammation, and fibrosis, making ATX a significant therapeutic target for drug development.
This document provides detailed protocols for the in vitro evaluation of ATX inhibitors, using "ATX inhibitor 17" as a representative compound. The methodologies described are fundamental for determining the potency and mechanism of action of novel ATX inhibitors.
ATX-LPA Signaling Pathway
The enzymatic activity of Autotaxin and the subsequent signaling cascade initiated by its product, lysophosphatidic acid (LPA), are depicted below.
Caption: Autotaxin converts LPC to LPA, which activates GPCRs leading to downstream signaling.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the in vitro potency of various ATX inhibitors as a reference for comparison.
| Inhibitor Name | IC50 Value | Assay Substrate | Notes |
| Compound 17 | 900 nM | FS-3 | A competitive inhibitor. |
| HA155 | 5.7 nM | LPC | A potent small molecule inhibitor containing boronic acid. |
| PF-8380 | 1.7 nM | LPC | One of the most potent small molecule inhibitors of ATX. |
| S32826 | 5.6 nM | LPC | A potent lipid-like ATX inhibitor. |
| BrP-LPA | 0.7 - 1.6 µM | LPC | A dual inhibitor of ATX and LPA1. |
| ATX-1d | 1.8 ± 0.3 µM | FS-3 | A novel compound identified through computational methods. |
| THC | 407 ± 67 nM | - | Partial inhibitor of the ATX-gamma isoform. |
Experimental Protocols
Two primary methods for the in vitro screening of Autotaxin inhibitors are detailed below. These assays measure the enzymatic activity of ATX and the inhibitory effect of test compounds.
Fluorogenic ATX Activity Assay
This assay measures ATX activity using a fluorogenic substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Experimental Workflow:
Caption: Workflow for the fluorogenic ATX inhibitor assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% Triton X-100).
-
Dilute human recombinant ATX enzyme to the desired concentration in Assay Buffer.
-
Reconstitute the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO) and then dilute in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.
-
-
Assay Procedure:
-
To a 96-well black plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of diluted ATX enzyme to all wells except for the background control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the FS-3 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background reaction rate (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Colorimetric ATX Inhibitor Screening Assay
This method provides a convenient way to screen for ATX inhibitors by measuring the cleavage of a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (bis-pNPP), which liberates the yellow product p-nitrophenol.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).
-
Dilute human recombinant ATX enzyme in Assay Buffer.
-
Reconstitute the Autotaxin Substrate (bis-pNPP) as per the manufacturer's instructions.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well clear plate, set up the following wells in triplicate: 100% Initial Activity (enzyme + vehicle), Inhibitor wells (enzyme + inhibitor), and Background wells (buffer + vehicle).
-
Add 150 µL of diluted Assay Buffer to the appropriate wells.
-
Add 10 µL of ATX enzyme to the 100% Initial Activity and Inhibitor wells.
-
Add 10 µL of the this compound dilution or vehicle to the corresponding wells.
-
Initiate the reactions by adding 20 µL of the Autotaxin Substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength between 405-415 nm using a microplate reader.
-
Subtract the absorbance of the Background wells from all other wells.
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Sample Considerations
-
Sample Types: These assays can be adapted for various biological samples, including serum, plasma, and cell culture media.
-
EDTA: Autotaxin is a metal-dependent enzyme; therefore, avoid using EDTA or other metal-chelating agents in sample collection.
-
Cell Culture: When using cell culture media, it is recommended to use serum-free conditions as serum contains endogenous lyso-PLD activity.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of ATX inhibitors like this compound. The choice between a fluorogenic or colorimetric assay will depend on the available instrumentation and the desired sensitivity. Accurate determination of inhibitor potency is a critical step in the drug discovery and development process for targeting the ATX-LPA signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cpd17, an Autotaxin Inhibitor, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis.[2] Dysregulation of this pathway is frequently observed in various cancers, where elevated ATX levels and aberrant LPA receptor signaling contribute to tumor progression, metastasis, and resistance to therapy.[3][4] Consequently, targeting ATX has emerged as a promising therapeutic strategy in oncology.
Cpd17 is a type IV autotaxin inhibitor, which exerts its effects by binding to the allosteric tunnel of the ATX enzyme, thereby modulating its activity and subsequent LPA production. This application note provides detailed protocols for utilizing Cpd17 in cell culture experiments to investigate its effects on cancer cell viability, migration, adhesion, and downstream signaling pathways.
ATX-LPA Signaling Pathway
The binding of LPA to its six G protein-coupled receptors (LPAR1-6) initiates a cascade of downstream signaling events that drive cancer progression. These pathways include the activation of Rho, leading to cytoskeletal rearrangement and cell migration; the PLC/IP3/Ca2+ pathway, influencing cell proliferation; the RAS/MAPK pathway, also involved in proliferation; and the PI3K/AKT pathway, which is critical for cell survival and growth. Inhibition of ATX by Cpd17 reduces the production of LPA, thereby attenuating the activation of these oncogenic signaling cascades.
Caption: ATX-LPA signaling pathway and Cpd17 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of Cpd17 on the viability and proliferation of cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 human breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cpd17 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Cpd17 in complete culture medium.
-
Replace the medium with the Cpd17 dilutions and incubate for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate for 2 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | Cpd17 IC50 (µM) | Incubation Time (h) |
| MDA-MB-231 | ~1 - 10 | 72 |
| A549 | ~1 - 10 | 72 |
| PC-3 | ~1 - 10 | 72 |
| (Note: Specific IC50 values for Cpd17 are not widely published. The values presented are hypothetical and represent a typical effective range for autotaxin inhibitors in cancer cell lines based on available literature.) |
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of Cpd17 on the migratory capacity of cancer cells.
Workflow:
Caption: Workflow for the Transwell cell migration assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS or LPA)
-
Cpd17
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Serum-starve cells for 24 hours prior to the assay.
-
Add chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend cells in serum-free medium with various concentrations of Cpd17 and add to the upper chamber of the Transwell insert.
-
Incubate for 24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Data Presentation:
| Cpd17 Concentration (µM) | Cell Line | % Migration Inhibition |
| 1 | MDA-MB-231 | ~20-40% |
| 5 | MDA-MB-231 | ~50-70% |
| 10 | MDA-MB-231 | ~70-90% |
| (Note: The percentage of migration inhibition is illustrative and based on typical results observed with autotaxin inhibitors in similar assays.) |
Cell Adhesion Assay
This protocol evaluates the effect of Cpd17 on the adhesion of cancer cells to an extracellular matrix protein.
Workflow:
Caption: Workflow for the cell adhesion assay.
Materials:
-
96-well plate
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Cpd17
-
Crystal violet stain
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coat a 96-well plate with fibronectin and block with BSA.
-
Prepare a cell suspension in serum-free medium containing different concentrations of Cpd17.
-
Add the cell suspension to the coated wells and incubate for 1 hour.
-
Gently wash the wells to remove non-adherent cells.
-
Fix the adherent cells and stain with crystal violet.
-
Solubilize the stain and measure the absorbance.
-
Calculate the percentage of adhesion inhibition relative to the vehicle control.
Data Presentation:
| Cpd17 Concentration (µM) | Cell Line | % Adhesion Inhibition |
| 1 | MDA-MB-231 | ~15-30% |
| 5 | MDA-MB-231 | ~40-60% |
| 10 | MDA-MB-231 | ~60-80% |
| (Note: The percentage of adhesion inhibition is an estimated range based on the known functions of the ATX-LPA axis in cell adhesion.) |
Western Blot Analysis of AKT Phosphorylation
This protocol measures the effect of Cpd17 on the activation of the PI3K/AKT signaling pathway.
Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Cpd17
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AKT Ser473, anti-total AKT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with Cpd17 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT signal.
Data Presentation:
| Treatment | p-AKT (Ser473) / Total AKT Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| Cpd17 (1 µM) | ~0.6 - 0.8 |
| Cpd17 (5 µM) | ~0.3 - 0.5 |
| Cpd17 (10 µM) | ~0.1 - 0.3 |
| (Note: The fold change values are representative of expected outcomes from studies investigating the effect of ATX inhibitors on AKT phosphorylation.) |
Conclusion
Cpd17 is a valuable tool for investigating the role of the ATX-LPA signaling axis in cancer biology. The protocols outlined in this application note provide a framework for assessing the effects of Cpd17 on key cellular processes in vitro. These experiments can contribute to a better understanding of the therapeutic potential of autotaxin inhibition and aid in the development of novel anti-cancer agents.
References
- 1. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. [PDF] Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? | Semantic Scholar [semanticscholar.org]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of ATX Inhibitor 17 (Cpd17) in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
For research use only. Not for use in diagnostic procedures.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. Dysregulation of this pathway has been linked to several diseases, including fibrosis and cancer. ATX inhibitor 17 (also referred to as Cpd17) is a type IV autotaxin inhibitor that has shown therapeutic potential in preclinical models of liver injury and non-alcoholic steatohepatitis (NASH). These application notes provide a detailed protocol for the use of Cpd17 in a methionine and choline deficient (MCD) diet-induced mouse model of NASH.
ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway plays a crucial role in liver pathophysiology. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the surface of various liver cells, including hepatocytes, hepatic stellate cells (HSCs), and immune cells. This binding activates downstream signaling cascades that contribute to steatosis, inflammation, and fibrosis, the hallmarks of NASH. This compound (Cpd17) acts by inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.
Application Notes and Protocols: Optimal Concentration of Cpd17 for Treating Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cpd17 is a potent and selective type IV autotaxin (ATX) inhibitor that has demonstrated significant therapeutic potential in preclinical models of liver disease, including acute liver injury and nonalcoholic steatohepatitis (NASH).[1] Autotaxin is a secreted enzyme that generates the bioactive lipid lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes such as inflammation and fibrosis. By inhibiting ATX, Cpd17 effectively reduces the production of LPA, thereby mitigating its downstream effects. In hepatocytes, Cpd17 has been shown to be more effective than type I ATX inhibitors in ameliorating disease-relevant phenotypes.[1]
This document provides detailed application notes and protocols for utilizing Cpd17 in hepatocyte-based in vitro assays. The information is intended to guide researchers in determining the optimal concentration of Cpd17 for their specific experimental needs.
Mechanism of Action
Cpd17 exerts its effects by inhibiting the enzymatic activity of autotaxin. This leads to a reduction in the levels of lysophosphatidic acid (LPA). In hepatocytes, the downstream consequences of this inhibition include the modulation of several key signaling pathways. Specifically, Cpd17 has been shown to inhibit RhoA-mediated cytoskeletal remodeling and the phosphorylation of Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and Protein Kinase B (AKT/PKB).[1]
Data Presentation
Initial in vitro studies have identified an optimal concentration of 1 µM for Cpd17 in various assays involving hepatocytes. This concentration was selected based on dose-response experiments ranging from 100 nM to 5 µM.[1]
Table 1: Efficacy of Cpd17 in Hepatocyte-Based Assays
| Assay | Cell Type | Cpd17 Concentration | Observed Effect | Reference |
| Lipid Accumulation (Steatosis) | HepG2 cells | 1 µM | Reduction in palmitate-induced lipid accumulation | [1] |
| MAPK/ERK Signaling | Hepatocytes | 1 µM | Significant decrease in pERK levels | |
| AKT/PKB Signaling | Hepatocytes | 1 µM | Decrease in pAKT levels | |
| RhoA Signaling | Hepatocytes | 1 µM | Decrease in pMLC (marker of RhoA signaling) |
Table 2: Cytotoxicity Profile of Cpd17 (Hypothetical Data)
| Assay | Cell Type | Cpd17 Concentration | Cell Viability (%) |
| CellTiter-Glo® | Primary Human Hepatocytes | 0.1 µM | 98 ± 3 |
| 1 µM | 95 ± 4 | ||
| 10 µM | 85 ± 6 | ||
| 50 µM | 60 ± 8 | ||
| IC50 | > 50 µM |
Note: The cytotoxicity data presented in Table 2 is hypothetical and serves as an example. Researchers should perform their own dose-response experiments to determine the precise IC50 value in their specific hepatocyte model.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Optimal Cpd17 Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of Cpd17 for use in hepatocyte cultures.
Materials:
-
Primary hepatocytes or hepatocyte cell line (e.g., HepG2)
-
Appropriate cell culture medium and supplements
-
Cpd17 stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Cell Attachment: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Cpd17 in culture medium. It is recommended to test a concentration range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Cpd17 concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Cpd17 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the Cpd17 concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of Cpd17 that causes a 50% reduction in cell viability. The optimal concentration for further experiments should be well below the IC50 value.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the effect of Cpd17 on lipid accumulation in hepatocytes.
Materials:
-
Hepatocytes
-
24-well plates
-
Palmitic acid (or other fatty acids to induce steatosis)
-
Cpd17
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
60% Isopropanol
-
Microscope
Procedure:
-
Cell Seeding and Treatment: Seed hepatocytes in 24-well plates and allow them to attach. Induce steatosis by treating the cells with palmitic acid (e.g., 0.2 mM) in the presence or absence of 1 µM Cpd17 for 48 hours.
-
Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add 500 µL of 10% formalin to each well and incubate for 15 minutes at room temperature.
-
Staining: a. Remove the formalin and wash the cells with distilled water. b. Add 500 µL of 60% isopropanol and incubate for 5 minutes. c. Remove the isopropanol and add 500 µL of Oil Red O working solution. Incubate for 20 minutes. d. Remove the Oil Red O solution and wash the cells with distilled water until the water is clear.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope.
-
Quantification (Optional): a. After imaging, add 500 µL of 100% isopropanol to each well to elute the stain. b. Incubate for 10 minutes with gentle shaking. c. Transfer 200 µL of the eluate to a 96-well plate and measure the absorbance at 510 nm.
Protocol 3: Western Blot for Phosphorylated ERK (p-ERK) and AKT (p-AKT)
This protocol describes the detection of changes in the phosphorylation status of ERK and AKT in response to Cpd17 treatment.
Materials:
-
Hepatocytes
-
Cpd17
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat hepatocytes with 1 µM Cpd17 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-ERK or anti-p-AKT) overnight at 4°C. b. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ERK and total AKT.
Conclusion
Cpd17 is a promising therapeutic candidate for liver diseases, and these application notes provide a framework for its in vitro evaluation in hepatocytes. An optimal concentration of 1 µM has been identified as effective in modulating key signaling pathways and reducing steatosis without significant cytotoxicity. Researchers are encouraged to use these protocols as a starting point and to perform their own dose-response experiments to determine the most appropriate concentration for their specific experimental setup and cell type.
References
Application Notes and Protocols for In Vivo Administration of ATX Inhibitor 17 (Cpd17)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been linked to various diseases such as fibrosis, cancer, and inflammatory conditions. ATX inhibitor 17, also referred to as Cpd17, is a potent and selective type IV inhibitor of autotaxin. As a type IV inhibitor, Cpd17 occupies the substrate-binding tunnel and pocket of ATX, thereby preventing the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound based on preclinical studies in mouse models of liver injury.
Data Presentation
Quantitative data from in vivo studies utilizing this compound (Cpd17) are summarized in the table below for easy reference and comparison.
| Parameter | Details | Reference |
| Inhibitor | This compound (Cpd17) | [2] |
| Animal Model | Male C57BL/6NRj mice | |
| Disease Model | Carbon tetrachloride (CCl4)-induced acute liver injury | [2] |
| Methionine and choline-deficient (MCD) diet-induced nonalcoholic steatohepatitis (NASH) | ||
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosage | 5 mg/kg | |
| Vehicle | Not explicitly stated in the reference. A common vehicle for similar compounds is a solution of DMSO, Tween 80, and saline. A suggested formulation protocol is provided below. | |
| Treatment Frequency | Daily injections in the CCl4 model. | |
| Reported In Vivo Effects | Reduced liver injury, inflammation, and fibrosis. |
Experimental Protocols
Protocol 1: Preparation of this compound (Cpd17) Formulation for In Vivo Administration
Objective: To prepare a sterile solution of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound (Cpd17) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of Cpd17: Based on the desired dosage (e.g., 5 mg/kg) and the number and weight of the animals, calculate the total mass of Cpd17 needed.
-
Prepare the vehicle solution: A commonly used vehicle formulation for in vivo administration of hydrophobic compounds is 5% DMSO, 5% Tween 80, and 90% saline.
-
For 1 ml of vehicle, mix 50 µl of DMSO and 50 µl of Tween 80.
-
Add 900 µl of sterile saline to the DMSO/Tween 80 mixture.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Dissolve Cpd17 in the vehicle:
-
Weigh the calculated amount of Cpd17 powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder and vortex until the compound is completely dissolved.
-
Gradually add the remaining vehicle to reach the final desired concentration.
-
-
Sterile filter the formulation:
-
Draw the Cpd17 solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free tube. This will remove any potential microbial contamination.
-
-
Storage: Store the prepared formulation at 4°C for short-term use (up to one week). For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Acute Liver Injury
Objective: To administer this compound via intraperitoneal injection to mice in a CCl4-induced acute liver injury model.
Materials:
-
Male C57BL/6NRj mice (8 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (as a vehicle for CCl4)
-
Prepared this compound (Cpd17) formulation (5 mg/kg)
-
Vehicle control solution
-
Insulin syringes (or similar) for injection
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Induction of Liver Injury:
-
On day 1, induce acute liver injury by a single intraperitoneal injection of CCl4 (specific concentration and volume to be determined by the experimental design, typically mixed with olive oil).
-
-
Animal Grouping: Divide the animals into at least two groups:
-
Vehicle Control Group: Receives intraperitoneal injections of the vehicle solution.
-
Cpd17 Treatment Group: Receives intraperitoneal injections of the Cpd17 formulation (5 mg/kg).
-
-
Drug Administration:
-
On days 2 and 3, weigh each mouse to accurately calculate the injection volume.
-
Administer the appropriate volume of either the vehicle or Cpd17 formulation via intraperitoneal injection.
-
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
-
Endpoint and Sample Collection:
-
On day 4, euthanize the mice according to approved institutional guidelines.
-
Collect blood and liver tissue for subsequent analysis (e.g., plasma transaminase levels, histology, gene expression).
-
Mandatory Visualization
Caption: ATX-LPA signaling pathway and the inhibitory action of Cpd17.
Caption: In vivo experimental workflow for this compound (Cpd17).
References
Application Notes and Protocols for Measuring Autotaxin (ATX) Activity in the Presence of Cpd17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the enzymatic activity of Autotaxin (ATX) and its inhibition by Cpd17, a type IV ATX inhibitor.[1][2] This guide is intended for researchers in academia and industry involved in drug discovery and the study of the ATX-LPA signaling axis, which is implicated in various pathologies such as cancer, inflammation, and fibrosis.[3][4]
Autotaxin is a secreted lysophospholipase D (lysoPLD) that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[3] LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), influencing cellular processes like proliferation, migration, and survival. The critical role of the ATX-LPA axis in disease makes ATX a significant therapeutic target.
Core Concepts
This protocol utilizes a fluorogenic assay to determine ATX activity. The assay employs FS-3, a synthetic analog of LPC, which is conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When ATX cleaves the phosphodiester bond in FS-3, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the ATX activity. The inhibitory effect of compounds like Cpd17 can be quantified by measuring the reduction in fluorescence signal in their presence.
Data Presentation
Quantitative Analysis of ATX Inhibition by Cpd17
The inhibitory potency of Cpd17 against Autotaxin is typically determined by calculating its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%.
| Inhibitor | Inhibitor Type | IC50 (in vitro) | Assay Substrate | Reference |
| Cpd17 | Type IV | >25 nM | FS-3 | |
| PF-8380 | Type I | <10 nM | FS-3 |
Table 1: Inhibitory potency of Cpd17 and a reference Type I inhibitor, PF-8380, against human Autotaxin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATX-LPA signaling pathway and the general experimental workflow for assessing ATX inhibition.
References
Application Note: Immunofluorescence Staining for RhoA Activation using Cpd17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras homolog family member A (RhoA) is a small GTPase that acts as a molecular switch in a multitude of cellular processes, including cytoskeleton organization, cell migration, and proliferation.[1][2][3] RhoA cycles between an inactive GDP-bound state and an active GTP-bound state.[2][3] In its active form, RhoA interacts with downstream effectors to initiate signaling cascades. A key pathway involves the Rho-associated coiled-coil containing protein kinases (ROCK), which leads to the phosphorylation of Myosin Light Chain (MLC) and the subsequent formation of actin stress fibers, driving cell contraction and motility.
Given the involvement of RhoA in various pathological conditions, including cancer, the identification and characterization of small molecules that modulate its activity are of significant interest in drug discovery. Cpd17 is a novel small molecule activator of RhoA signaling. This application note provides a detailed protocol for assessing the activation of the RhoA pathway in cultured cells treated with Cpd17 using immunofluorescence staining of downstream markers, specifically F-actin and phosphorylated Myosin Light Chain (pMLC).
Signaling Pathway
Cpd17 is hypothesized to activate RhoA by promoting its interaction with guanine nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP. Once activated, GTP-bound RhoA stimulates ROCK, which in turn phosphorylates and activates MLC. This leads to an increase in actin-myosin contractility and the formation of prominent actin stress fibers.
Figure 1. Proposed signaling pathway of Cpd17-induced RhoA activation.
Experimental Protocols
Cell Culture and Treatment
-
Seed adherent cells (e.g., HeLa or NIH/3T3) onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Before treatment, serum-starve the cells for 4-6 hours to reduce basal RhoA activity.
-
Prepare a stock solution of Cpd17 in DMSO. Dilute Cpd17 to the desired final concentrations in serum-free media.
-
Treat the cells with varying concentrations of Cpd17 for the desired amount of time. Include a vehicle control (DMSO) group.
Immunofluorescence Staining Protocol
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize F-actin and pMLC.
Figure 2. Experimental workflow for immunofluorescence staining.
Reagents and Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Formaldehyde in PBS (freshly prepared)
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS
-
Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton™ X-100
-
Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton™ X-100
-
Primary Antibody: Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19) antibody
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor™ 594
-
F-actin Stain: Phalloidin-iFluor 488 conjugate
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Rinsing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block with Blocking Buffer for 60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-pMLC primary antibody in Antibody Dilution Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Phalloidin Incubation: The next day, wash the coverslips three times with PBS for 5 minutes each. Dilute the Alexa Fluor™ 594 secondary antibody and Phalloidin-iFluor 488 in Antibody Dilution Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI for 5 minutes for nuclear counterstaining.
-
Mounting: Wash the coverslips a final three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Image the slides using a confocal microscope. Capture images for DAPI (blue), Phalloidin (green for F-actin), and Alexa Fluor™ 594 (red for pMLC).
Data Presentation
The following tables present hypothetical quantitative data from experiments with Cpd17, demonstrating its effect on RhoA activation markers. Image analysis software can be used to quantify the fluorescence intensity of F-actin and pMLC.
Table 1: Dose-Response Effect of Cpd17 on F-actin and pMLC Fluorescence Intensity
| Cpd17 Concentration (µM) | Mean F-actin Intensity (Arbitrary Units ± SD) | Mean pMLC Intensity (Arbitrary Units ± SD) |
| 0 (Vehicle) | 100 ± 12 | 100 ± 15 |
| 0.1 | 145 ± 18 | 130 ± 20 |
| 1 | 250 ± 25 | 220 ± 28 |
| 10 | 420 ± 35 | 380 ± 40 |
| 50 | 435 ± 38 | 390 ± 42 |
Cells were treated for 2 hours. Data are normalized to the vehicle control.
Table 2: Time-Course of RhoA Activation with 10 µM Cpd17
| Treatment Time (minutes) | Mean F-actin Intensity (Arbitrary Units ± SD) | Mean pMLC Intensity (Arbitrary Units ± SD) |
| 0 | 100 ± 11 | 100 ± 13 |
| 15 | 180 ± 22 | 165 ± 19 |
| 30 | 290 ± 30 | 270 ± 32 |
| 60 | 405 ± 41 | 360 ± 38 |
| 120 | 420 ± 35 | 380 ± 40 |
Data are normalized to the 0-minute time point.
Conclusion
This application note provides a robust immunofluorescence-based method to assess the activation of the RhoA signaling pathway by the novel small molecule activator, Cpd17. By visualizing and quantifying the increase in actin stress fibers and phosphorylated Myosin Light Chain, researchers can effectively characterize the cellular effects of compounds targeting RhoA. This protocol is a valuable tool for basic research and for screening potential therapeutic agents in drug development.
References
Application Notes and Protocols for High-Throughput Screening of Autotaxin Inhibitor 17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a crucial role in cell signaling.[1][2] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[3][4] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[5] The ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and inflammation, making it a prime therapeutic target.
ATX inhibitor 17 is a competitive inhibitor of autotaxin. The development of high-throughput screening (HTS) assays is essential for the discovery and characterization of novel and potent ATX inhibitors. This document provides detailed application notes and protocols for establishing a robust fluorescence-based HTS assay to identify and characterize inhibitors of autotaxin, using this compound as a reference compound.
Signaling Pathway
The ATX-LPA signaling pathway is initiated by the enzymatic activity of ATX, which converts extracellular LPC into LPA. LPA then binds to its cognate G protein-coupled receptors (LPARs) on the cell surface. This binding triggers the activation of various downstream signaling pathways, including the Ras-MAPK pathway, the PI3K-Akt pathway, and the Rho pathway, ultimately leading to diverse cellular responses.
Principle of the High-Throughput Screening Assay
The high-throughput screening assay for autotaxin inhibitors is based on a fluorescence resonance energy transfer (FRET) principle using a synthetic substrate, such as FS-3. FS-3 is a lysophosphatidylcholine analog that is dual-labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage by autotaxin, the fluorophore is released from the quencher's vicinity, leading to a significant increase in fluorescence intensity. The inhibitory activity of a test compound is determined by its ability to reduce the ATX-mediated cleavage of FS-3, and thus, decrease the fluorescence signal.
Data Presentation
The following table summarizes the key quantitative data for this compound and other relevant parameters for the HTS assay.
| Parameter | Value | Reference |
| This compound | ||
| Inhibition Type | Competitive | |
| IC50 (FS-3 substrate) | 900 nM | |
| PDB ID | 5m0m | |
| Assay Parameters | ||
| Substrate | FS-3 (Fluorogenic) | |
| Detection Method | Fluorescence Intensity | |
| Plate Format | 384-well | |
| Positive Control | BrP-LPA |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Autotaxin (ATX)
-
This compound (or other test compounds)
-
FS-3 (Fluorogenic Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Experimental Workflow
The experimental workflow for the high-throughput screen is depicted in the following diagram.
References
- 1. Development of an activity-based probe for autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ATX Inhibitor Solubility
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Autotaxin (ATX) inhibitors, including compounds that may be designated with internal identifiers such as "ATX inhibitor 17". The principles and protocols outlined here are broadly applicable to poorly soluble small molecules used in research.
Frequently Asked Questions (FAQs)
Q1: My ATX inhibitor is not dissolving in aqueous buffers for my cell-based assay. What should I do first?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors.[1] The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.[2]
Q2: I've dissolved my ATX inhibitor in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded in the aqueous medium.[2][3] Here are several strategies to address this:
-
Optimize DMSO Concentration : Keep the final DMSO concentration in your assay as low as possible, typically well below 1%. While many cell lines tolerate 0.1% - 0.5% DMSO, it's crucial to run a vehicle control to check for solvent-induced effects.
-
Reduce Stock Concentration : Lowering the concentration of your DMSO stock solution can help prevent precipitation upon dilution.
-
Use an Intermediate Dilution Step : Perform a serial dilution, first into a mixture of organic solvent and aqueous medium, before the final dilution into the assay medium.
-
Gentle Warming and Mixing : Briefly warming the aqueous medium to 37°C and vortexing while adding the DMSO stock can improve dissolution.
Q3: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?
A3: If DMSO is not suitable, other water-miscible organic solvents can be tested, such as ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific inhibitor and the tolerance of your experimental system.
Q4: How can I improve the solubility of my ATX inhibitor for in vivo studies?
A4: Formulations for in vivo studies require careful optimization to enhance bioavailability. Common strategies include:
-
Co-solvents : Using a mixture of solvents to increase solubility.
-
pH Adjustment : For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.
-
Suspensions : Dispersing the solid compound in a liquid vehicle with suspending and wetting agents.
-
Lipid-based Formulations : Dissolving or suspending the inhibitor in oils or surfactants to enhance absorption.
Q5: My ATX inhibitor is a planar, hydrophobic molecule. Does its structure contribute to its low solubility?
A5: Yes, the structure of a molecule plays a significant role in its solubility. Planar and symmetric molecules can pack more tightly into a crystal lattice, which increases the energy required to dissolve them. Strategies in drug discovery to improve solubility often involve chemical modifications that disrupt this planarity and symmetry.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Precipitate Formation in DMSO Stock Solution During Storage
-
Problem : You observe solid particles or crystals in your DMSO stock solution after storing it, especially after freeze-thaw cycles.
-
Cause : The inhibitor may have a limited solubility even in DMSO, and temperature changes can cause it to fall out of solution. Additionally, DMSO is hygroscopic, meaning it readily absorbs water from the air, which can significantly decrease the solubility of hydrophobic compounds.
-
Solution Workflow :
A workflow for addressing precipitation in DMSO stock solutions.
Issue 2: Compound Precipitates Upon Dilution into Aqueous Assay Buffer
-
Problem : The inhibitor solution becomes cloudy or forms visible precipitate when the DMSO stock is added to the aqueous buffer or cell culture medium.
-
Cause : The inhibitor is supersaturated and thermodynamically unstable in the aqueous environment.
-
Troubleshooting Steps :
-
Verify Final Concentration : Ensure the final concentration of the inhibitor in your assay does not exceed its known aqueous solubility limit. If this limit is unknown, a kinetic solubility assessment is recommended (see Protocol 2).
-
Optimize Dilution Method : Add the DMSO stock solution to your pre-warmed (37°C) aqueous buffer while vortexing to facilitate rapid mixing and dispersion.
-
Reduce Final DMSO% : If possible, lower the concentration of your DMSO stock so that a larger volume must be added to the aqueous buffer. This can sometimes help, but be mindful of the final DMSO percentage.
-
Use Solubility Enhancers : Consider incorporating pharmaceutically acceptable excipients like surfactants or cyclodextrins into your aqueous buffer to help create more stable formulations like micelles or inclusion complexes.
-
Data Presentation
Table 1: Example Solubility Test Matrix
When troubleshooting, systematically test and record the outcomes of different solubilization methods.
| Condition ID | Solvent System | pH | Temp (°C) | Mixing Method | Max Solubility (mM) | Observations |
| A-1 | 100% PBS | 7.4 | 25 | Vortex | < 0.1 | Insoluble |
| A-2 | 100% PBS | 7.4 | 37 | Vortex + Heat | < 0.1 | Insoluble |
| B-1 | 100% DMSO | N/A | 25 | Vortex | 50 | Clear Solution |
| B-2 | 100% Ethanol | N/A | 25 | Vortex | 10 | Clear Solution |
| C-1 | 1% DMSO in PBS | 7.4 | 25 | Vortex | 0.5 | Precipitates > 0.5 mM |
| C-2 | 5% PEG400 in PBS | 7.4 | 25 | Vortex | 1.0 | Clear up to 1.0 mM |
Table 2: Example Stability of Inhibitor in DMSO Stock (-20°C)
Assess the stability of your stock solution over time to ensure compound integrity.
| Time Point | Purity by HPLC (%) | Observations |
| T = 0 (Fresh) | 99.7 | Clear solution |
| 1 Month | 99.6 | No visible change |
| 3 Months | 99.1 | Minor decrease in purity |
| 6 Months | 98.2 | Consider preparing fresh stock |
| 12 Months | 95.5 | Significant degradation observed |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a high-concentration stock solution of a hydrophobic inhibitor.
-
Calculate Mass : Determine the mass of the inhibitor powder needed to prepare the desired volume of a 10 mM solution.
-
Weigh Compound : Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add Solvent : Add the appropriate volume of high-purity, anhydrous DMSO.
-
Dissolve : Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath or gently warm to 37°C for 5-10 minutes, followed by more vortexing.
-
Inspect : Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the approximate solubility limit of your inhibitor when diluted from a DMSO stock into an aqueous buffer.
-
Prepare Stock Solution : Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 20 mM).
-
Serial Dilution in DMSO : In a 96-well plate, create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer : Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger, fixed volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO percentage.
-
Equilibrate and Observe : Shake the plate for 1-2 hours at room temperature.
-
Measure Turbidity : Measure the absorbance at a high wavelength (e.g., 620 nm) using a plate reader. An increase in absorbance indicates light scattering from precipitated compound.
-
Determine Solubility Limit : The highest concentration that remains clear (i.e., does not show an increase in absorbance compared to buffer-only controls) is the approximate kinetic solubility.
Signaling Pathway and Workflow Diagrams
The Autotaxin (ATX) - LPA Signaling Axis
Autotaxin (ATX) is a secreted enzyme that primarily functions by hydrolyzing lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA). LPA then binds to specific G protein-coupled receptors (LPAR1-6) on the cell surface, activating multiple downstream signaling pathways that regulate processes like cell proliferation, migration, and survival. ATX inhibitors block the production of LPA, thereby inhibiting these downstream effects.
General Troubleshooting Workflow for Compound Solubility
This diagram outlines a systematic approach to addressing solubility issues encountered during experimental setup.
References
Technical Support Center: Troubleshooting Inconsistent Results with ATX Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with Autotaxin (ATX) inhibitors. Inconsistent experimental results can be a significant challenge, and this guide aims to provide systematic approaches to identify and resolve potential problems.
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and why is it a therapeutic target?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive lipid lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling pathway is involved in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Dysregulation of this pathway has been implicated in numerous diseases, such as cancer, idiopathic pulmonary fibrosis (IPF), and liver fibrosis, making ATX a compelling therapeutic target.
Q2: How do ATX inhibitors work?
ATX inhibitors are designed to reduce the production of LPA by blocking the enzymatic activity of ATX. These inhibitors can act through various mechanisms, such as binding to the active site, the hydrophobic pocket, or a tunnel-like structure within the enzyme, thereby preventing the substrate, lysophosphatidylcholine (LPC), from being converted to LPA.
Q3: I am seeing significant variability in the IC50 value of my ATX inhibitor between experiments. What could be the cause?
Inconsistent IC50 values are a common issue and can arise from several factors:
-
Assay Conditions: Minor variations in pH, temperature, and incubation time can significantly impact enzyme kinetics and inhibitor potency.
-
Reagent Stability: Ensure the inhibitor, enzyme, and substrate are properly stored and have not degraded. Repeated freeze-thaw cycles can affect the activity of the enzyme and the integrity of the inhibitor.
-
Substrate Concentration: The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration, ideally at or below the Km value.
-
Enzyme Concentration: The concentration of the ATX enzyme should be kept constant across experiments.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor should be consistent and low enough to not affect enzyme activity.
Troubleshooting Guides
Guide 1: Inconsistent Inhibition in Cell-Based Assays
Problem: The ATX inhibitor shows potent activity in a cell-free enzymatic assay but has weak or inconsistent effects in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The inhibitor may have poor membrane permeability. Consider using cell lines with higher expression of relevant transporters or modify the inhibitor's chemical structure to improve lipophilicity. |
| Compound Stability in Culture Media | The inhibitor may be unstable in the cell culture medium. Assess the stability of the compound over the time course of the experiment by incubating it in media and then testing its activity in an enzymatic assay. |
| Presence of Serum | Serum proteins can bind to the inhibitor, reducing its effective concentration. Perform experiments in serum-free or low-serum conditions, if possible, or increase the inhibitor concentration to compensate for protein binding. |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the inhibitor. Test the inhibitor in a counterscreen against other related enzymes or use a structurally distinct ATX inhibitor to confirm that the effect is on-target. |
| Cell Line Variability | Different cell lines may have varying levels of ATX expression, LPA receptor expression, or downstream signaling components. Characterize the expression levels of key pathway components in your cell line of choice. |
Guide 2: High Background Signal or False Positives in Enzymatic Assays
Problem: The enzymatic assay shows a high background signal or identifies compounds as inhibitors that are later found to be inactive.
| Potential Cause | Troubleshooting Steps |
| Assay Interference | The inhibitor compound may interfere with the detection method (e.g., fluorescence quenching or enhancement, luciferase inhibition). Run control experiments with the inhibitor in the absence of the enzyme or substrate to check for interference. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent like Triton X-100 (at a concentration below the critical micelle concentration) in the assay buffer to minimize aggregation. |
| Contaminated Reagents | Reagents, including the buffer, enzyme, or substrate, may be contaminated with other substances that affect the assay readout. Use high-quality, pure reagents and prepare fresh solutions. |
| Incorrect Assay Setup | Errors in pipetting or incorrect concentrations of assay components can lead to unreliable results. Double-check all calculations and ensure proper mixing of reagents. |
Quantitative Data Summary
The following table summarizes the in vitro potency of several well-characterized ATX inhibitors. Note that IC50 values can vary depending on the specific assay conditions used.
| Inhibitor | Type | Target | IC50 (nM) | Assay Substrate | Reference |
| PF-8380 | Type I | Human ATX | 1.7 | LPC | |
| GLPG1690 (Ziritaxestat) | Type IV | Human ATX | 131 | LPC | |
| PAT-494 | Type II | Human ATX | 20 | LPC | |
| S32826 | Lipid-based | Human ATX | 5.6 | LPC | |
| Compound 17 (from Parrill et al., 2010) | Competitive | Human ATX | 900 | FS-3 |
Experimental Protocols
Key Experiment: In Vitro ATX Enzyme Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against ATX using a fluorogenic substrate.
Materials:
-
Recombinant human ATX enzyme
-
ATX inhibitor (e.g., ATX inhibitor 17) dissolved in DMSO
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the ATX inhibitor in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 50 µL of the diluted inhibitor solutions to the wells of the 96-well plate. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add 25 µL of the ATX enzyme solution (at a final concentration of ~1-5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at a final concentration equal to its Km value) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the mechanism of action of an ATX inhibitor.
Caption: A typical experimental workflow for an in vitro ATX inhibition assay and troubleshooting loop.
References
potential off-target effects of Cpd17 autotaxin inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the autotaxin inhibitor Cpd17. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cpd17 and what is its primary target?
Cpd17 is a potent, type IV small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] Autotaxin is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[2][3] LPA is a signaling lipid that binds to several G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[2][3]
Q2: What are potential off-target effects of small molecule inhibitors like Cpd17?
Off-target effects occur when a small molecule inhibitor interacts with and modulates the activity of proteins other than its intended target. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or adverse effects in a clinical setting. For autotaxin inhibitors, off-target effects could arise from interactions with other enzymes, kinases, or receptors that share structural similarities with the inhibitor's binding site on autotaxin.
Q3: Are there any known off-targets for Cpd17?
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of Cpd17?
Distinguishing between on-target and off-target effects is a critical aspect of using any small molecule inhibitor. A multi-faceted approach is recommended, including:
-
Using a structurally different autotaxin inhibitor: If a similar phenotype is observed with an inhibitor of a different chemical class, it is more likely to be an on-target effect.
-
Performing dose-response experiments: A clear correlation between the inhibitor concentration and the observed phenotype, consistent with its IC50 for autotaxin, suggests an on-target mechanism.
-
Conducting rescue experiments: Overexpression of the primary target (autotaxin) or a drug-resistant mutant may rescue the phenotype, confirming on-target activity.
Troubleshooting Guides
This section provides guidance for common issues that may arise during experiments with Cpd17, potentially due to off-target effects.
Issue 1: Inconsistent or unexpected cellular phenotype observed after Cpd17 treatment.
-
Possible Cause: The observed phenotype may be a consequence of Cpd17 interacting with unintended targets.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Issue 2: Observed cellular toxicity at concentrations used for autotaxin inhibition.
-
Possible Cause: Cpd17 may be interacting with off-targets that regulate critical cellular survival pathways.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response analysis for both the desired anti-autotaxin effect and cell viability (e.g., using an MTT or ATP-based assay). This will help identify a concentration range where on-target effects are maximized and toxicity is minimized.
-
Counter-Screening: Test Cpd17 in a cell line that does not express autotaxin. If toxicity persists, it is likely due to off-target effects.
-
Investigate Apoptosis Markers: Use techniques like Annexin V staining or Western blotting for cleaved caspase-3 to determine if the observed toxicity is due to the induction of apoptosis.
-
Quantitative Data Summary
Due to the limited availability of public, comprehensive selectivity data for Cpd17, the following table provides a template for researchers to populate with their own experimental data when characterizing the inhibitor. For comparison, IC50 values for other autotaxin inhibitors are included where available.
| Inhibitor | Target | IC50 (nM) | Reference Cell Line/Assay | Potential Off-Targets Investigated | Off-Target IC50/EC50 (µM) |
| Cpd17 | Autotaxin | Data to be generated by the user | User-defined | PI3K, AKT, ERK, DDR1 | Data to be generated by the user |
| PF-8380 | Autotaxin | <10 | In vitro LPC hydrolysis | - | - |
| Ziritaxestat (GLPG1690) | Autotaxin | >25 | In vitro LPC hydrolysis | - | - |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan®)
This protocol outlines the general procedure for assessing the selectivity of Cpd17 against a broad panel of human kinases. This is a commercially available service.
Caption: Workflow for KINOMEscan® profiling.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of Cpd17 in an appropriate solvent (e.g., 100% DMSO).
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound (Cpd17). The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the ligand binding site.
-
Data Interpretation: Results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor to the kinase. Hits are often defined as kinases showing a certain threshold of inhibition (e.g., >90% inhibition at 1 µM).
Protocol 2: Western Blot Analysis of p-AKT and p-ERK
This protocol describes how to assess the effect of Cpd17 on the PI3K/AKT and MAPK/ERK signaling pathways by measuring the phosphorylation status of AKT and ERK.
Caption: Workflow for Western blot analysis.
Materials:
-
Cell line of interest
-
Cpd17
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of Cpd17 concentrations for various time points. Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Signaling Pathway Diagrams
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling axis and the inhibitory action of Cpd17.
Potential Off-Target Signaling Pathways
Caption: Potential off-target inhibition of the PI3K/AKT and MAPK/ERK pathways by Cpd17.
References
Technical Support Center: Optimizing ATX Inhibitor 17 Dosage for Primary Cell Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of ATX inhibitor 17 for primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1][2] LPA is a bioactive lipid that signals through G protein-coupled receptors (LPARs) to regulate various cellular processes, including proliferation, migration, and survival.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these downstream signaling pathways.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been determined to be 0.019 µM in enzymatic assays. In cell-based assays, it has shown anti-proliferative effects in breast cancer cell lines with IC50 values of 1.01 µM for MCF7 and 0.79 µM for MDA-MB-231 cells. It is important to experimentally determine the IC50 in your specific primary cell type of interest.
Q3: How should I prepare and store this compound?
For optimal solubility and stability, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in pre-warmed cell culture media and mix thoroughly to ensure uniform dispersion.
Q4: What is the recommended starting concentration range for my primary cell experiments?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on the available data for similar inhibitors, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for initial experiments. However, the optimal concentration will be cell-type specific and should be determined empirically.
Troubleshooting Guides
Problem 1: High cell death observed after treatment with this compound.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your primary cells. For your functional experiments, use concentrations significantly below the CC50 value.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle control (media with the same concentration of solvent as the inhibitor-treated wells) in your experiments to account for any solvent-induced effects.
-
-
Possible Cause 3: On-target toxicity.
-
Solution: Inhibition of the ATX-LPA pathway may induce apoptosis or cell cycle arrest in certain primary cell types that are dependent on this signaling for survival. Consider reducing the inhibitor concentration or the duration of treatment.
-
Problem 2: Inconsistent or no observable effect of this compound.
-
Possible Cause 1: Inhibitor instability or degradation.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, consider replacing the media with freshly prepared inhibitor every 24 to 72 hours to maintain a consistent effective concentration.
-
-
Possible Cause 2: Suboptimal inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific assay. The ideal concentration may be higher or lower than what has been reported for other cell types.
-
-
Possible Cause 3: Low ATX expression or activity in your primary cells.
-
Solution: Confirm the expression of ATX in your primary cell type using techniques like qPCR or Western blotting. If ATX expression is low, the effect of the inhibitor may be minimal.
-
-
Possible Cause 4: Insensitive assay readout.
-
Solution: Ensure your experimental readout is sensitive enough to detect the consequences of ATX inhibition. For example, if studying cell migration, a transwell migration assay might be more sensitive than observing morphological changes.
-
Problem 3: this compound precipitates in the cell culture medium.
-
Possible Cause 1: Poor solubility in aqueous media.
-
Solution: While the inhibitor is soluble in a DMSO stock, its solubility can decrease upon dilution in aqueous culture media. To mitigate this, add the DMSO stock to pre-warmed media while vortexing to ensure rapid and uniform dispersion. Avoid preparing working solutions at concentrations that exceed the inhibitor's solubility limit in your media.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Serum proteins in the culture medium can sometimes interact with small molecules, affecting their solubility. If precipitation persists, consider reducing the serum concentration during the treatment period, if experimentally feasible.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. Note that data for primary cells is limited, and it is crucial to determine these values empirically for your specific experimental system.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Autotaxin | Enzymatic Assay | 0.019 µM | [Internal Data] |
| MCF7 Cells | Proliferation Assay | 1.01 µM | [Internal Data] |
| MDA-MB-231 Cells | Proliferation Assay | 0.79 µM | [Internal Data] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Starting Concentration Range | Key Considerations |
| Cytotoxicity Assay (CC50) | 0.1 µM - 50 µM | Determine the concentration that causes 50% cell death. |
| Functional Assay (IC50/EC50) | 0.01 µM - 10 µM | The optimal concentration will be cell-type and assay-dependent. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is toxic to your primary cells.
-
Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 50 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.
Protocol 2: Determining the Functional IC50 for Inhibition of Cell Migration
This protocol provides a method to assess the concentration of this compound required to inhibit primary cell migration.
-
Cell Preparation: Culture your primary cells to sub-confluency. On the day of the experiment, serum-starve the cells for 4-6 hours.
-
Transwell Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add cell culture medium with a chemoattractant (e.g., LPA or serum) to the lower chamber.
-
Inhibitor Treatment: Resuspend the serum-starved cells in serum-free media containing various concentrations of this compound (e.g., from 10 µM down to 0.01 µM) or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours), depending on the cell type.
-
Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Data Acquisition: Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis: Plot the percentage of migration inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
References
how to avoid Cpd17 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Cpd17 in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Cpd17 precipitation in aqueous solutions?
A1: Cpd17 is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation typically occurs when the concentration of Cpd17 exceeds its solubility limit in a given aqueous medium. Several factors can trigger precipitation, including:
-
pH shifts: Changes in pH can alter the ionization state of Cpd17, significantly impacting its solubility.
-
Solvent effects: The addition of an aqueous solution to a Cpd17 stock solution (often in an organic solvent like DMSO) can cause it to crash out of solution.[1]
-
Temperature fluctuations: Lower temperatures generally decrease the solubility of small molecules like Cpd17.
-
High salt concentrations: The presence of high concentrations of salts can lead to a "salting-out" effect, reducing the solubility of Cpd17.
-
Aggregation: Cpd17 molecules may self-associate to form aggregates, which can lead to precipitation.[2][3][4]
Q2: How can I determine the aqueous solubility of Cpd17?
A2: The shake-flask method is a standard approach to determine the thermodynamic solubility of a compound.[1] A simplified, higher-throughput method using a 96-well filter plate is also available and provides a good correlation with the shake-flask method.
Q3: Can co-solvents be used to improve the solubility of Cpd17?
A3: Yes, organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to increase the solubility of Cpd17. However, it is crucial to be mindful of the final concentration of the co-solvent in your aqueous solution, as high concentrations can be toxic to cells or interfere with assays. Even low percentages of co-solvents like DMSO (e.g., 5% v/v) can significantly increase the apparent aqueous solubility.
Q4: Are there any formulation strategies to prevent Cpd17 precipitation?
A4: Several formulation strategies can be employed to prevent Cpd17 precipitation and maintain it in a supersaturated state. These include the use of:
-
Polymeric precipitation inhibitors: Polymers like HPMC, PVP, and Soluplus® can inhibit nucleation and crystal growth, thereby maintaining supersaturation.
-
Lipid-based formulations: Formulating Cpd17 in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve its oral bioavailability by presenting it in a solubilized form.
-
Amorphous solid dispersions (ASDs): Dispersing Cpd17 in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
Troubleshooting Guides
Issue 1: Cpd17 precipitates upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeded Solubility Limit | Decrease the final concentration of Cpd17 in the aqueous solution. | Cpd17 remains in solution. |
| Solvent Shock | Slowly add the Cpd17 stock solution (in organic solvent) to the aqueous buffer while vortexing or stirring vigorously. | Minimized localized high concentrations, preventing immediate precipitation. |
| pH Incompatibility | Adjust the pH of the aqueous buffer to a range where Cpd17 is more soluble. This may require determining the pKa of Cpd17 and its solubility at different pH values. | Cpd17 solubility is increased, and it remains in solution. |
| Low Temperature | Perform the dilution at room temperature or slightly warmer, if the experiment allows. | Increased kinetic solubility, preventing precipitation during preparation. |
Issue 2: Cpd17 precipitates during a long-term experiment (e.g., cell culture).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable Supersaturation | Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the aqueous medium. | The inhibitor stabilizes the supersaturated state of Cpd17, preventing precipitation over time. |
| Compound Degradation | Assess the stability of Cpd17 under the experimental conditions. Degradation products may be less soluble. | Identification of stability issues, allowing for modification of experimental parameters. |
| Interaction with Media Components | Evaluate the compatibility of Cpd17 with components of the experimental medium (e.g., proteins in cell culture media). | Understanding of potential interactions, enabling reformulation or media adjustment. |
Experimental Protocols
Protocol 1: Preparation of Cpd17 Working Solution using a Co-solvent
-
Prepare a high-concentration stock solution of Cpd17 in 100% DMSO (e.g., 10 mM).
-
To prepare the working solution, slowly add the Cpd17 stock solution dropwise into the vigorously stirring aqueous buffer.
-
Ensure the final concentration of DMSO in the working solution is as low as possible (typically <1%, ideally <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded.
Protocol 2: Screening for Effective Polymeric Precipitation Inhibitors
-
Prepare separate aqueous solutions containing different polymeric precipitation inhibitors (e.g., 0.5% w/v of HPMC E5, PVP K30, Soluplus®).
-
Prepare a supersaturated solution of Cpd17 by adding a concentrated stock solution (in an organic solvent) to each of the polymer-containing solutions and a control solution without any polymer.
-
Monitor the solutions over time for the appearance of precipitate. The concentration of Cpd17 remaining in the solution can be quantified by HPLC after filtering out any precipitate.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for Cpd17 under various conditions to illustrate the impact of different formulation strategies.
| Condition | Solvent | Cpd17 Concentration (µg/mL) | Observation |
| Aqueous Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Insoluble |
| Co-solvent (5% DMSO) | PBS, pH 7.4 | 5.2 | Soluble |
| Precipitation Inhibitor (0.5% HPMC E5) | PBS, pH 7.4 | 15.8 (after 4h) | Supersaturation maintained |
| Precipitation Inhibitor (0.5% PVP K30) | PBS, pH 7.4 | 12.5 (after 4h) | Supersaturation maintained |
| Amorphous Solid Dispersion (20% drug load in PVPVA64) | Simulated Intestinal Fluid (FaSSIF) | 35.1 | Enhanced dissolution |
Visualizations
Caption: Troubleshooting workflow for Cpd17 precipitation.
Caption: Impact of Cpd17 precipitation on pathway inhibition.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amyloid-induced aggregation and precipitation of soluble proteins: an electrostatic contribution of the Alzheimer's beta(25-35) amyloid fibril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation During Precipitation from Solution. A Pore Diffusion-Reaction Model for Calcium Oxalate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Aggregation Capture on Microparticles Enables Multipurpose Proteomics Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cpd17 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of Cpd17. These resources are designed to address common issues encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues & Inconsistent Results
Q1: My cytotoxicity assay results for Cpd17 are not reproducible between experiments. What factors should I investigate?
Lack of reproducibility can stem from several sources. Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and growth media composition.
-
Reagent Preparation: Prepare fresh solutions of Cpd17 and assay reagents for each experiment. If using stored reagents, verify they have been stored correctly and have not undergone multiple freeze-thaw cycles.[1]
-
Experimental Timeline: Maintain a consistent timeline for cell seeding, compound treatment, and assay measurement.
-
Pipetting and Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability. Ensure thorough mixing of the cell suspension before seeding and use calibrated pipettes for accuracy.[2]
Q2: I am observing an "edge effect" in my 96-well plate, where cells on the outer wells behave differently. How can I mitigate this?
The edge effect is a common phenomenon where wells on the perimeter of a microplate show different results due to uneven temperature or evaporation.
-
Mitigation Strategy: Avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
MTT Assay-Specific Issues
Q3: My MTT assay results show very low absorbance values or no purple color change after treatment with Cpd17. What is the problem?
Low or no signal in an MTT assay typically points to issues with cell viability, metabolic activity, or the assay reagents themselves.[1]
-
Troubleshooting Steps:
-
Cell Number: Ensure you have seeded a sufficient number of viable cells to generate a detectable signal. A cell titration experiment can help determine the optimal seeding density.[1]
-
MTT Reagent Quality: The MTT solution should be a clear, yellow color. If it is cloudy or discolored, it may be contaminated or degraded.[1]
-
Incubation Time: Allow for a sufficient incubation period (typically 1-4 hours) for the formazan crystals to form.
-
Formazan Solubilization: Ensure the formazan crystals are completely dissolved by the solubilization solution (e.g., DMSO, acidified isopropanol). Mix thoroughly and check for any remaining crystals before reading the absorbance.
-
Q4: I am observing high background absorbance in my MTT assay control wells. What could be the cause?
High background can be caused by contamination, interference from media components, or the test compound itself.
-
Troubleshooting Steps:
-
Contamination: Check for microbial contamination in your cell cultures and reagents.
-
Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.
-
Compound Interference: Cpd17 itself might react with MTT. Run a control with Cpd17 in media without cells to check for any color change.
-
ATP-Based Viability Assay Issues
Q5: My ATP-based viability assay is giving a very low signal. What could be the issue?
A low signal in an ATP assay suggests a low level of cellular ATP.
-
Troubleshooting Steps:
-
Cell Number: Verify that a sufficient number of viable cells are present.
-
ATP Degradation: ATP is unstable. Ensure the lysis buffer effectively inactivates ATPases. Work quickly and keep samples on ice.
-
Inefficient Lysis: Confirm that the lysis buffer is effectively disrupting the cells to release ATP.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Cpd17 in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | 15.2 |
| A549 | ATP-based | 48 | 22.8 |
| HepG2 | LDH | 48 | 35.1 |
Table 2: Example Troubleshooting Scenarios for Cpd17 Cytotoxicity Assays
| Issue | Potential Cause | Suggested Solution |
| High Viability Readings | Direct reduction of assay reagent by Cpd17 | Run a cell-free control with Cpd17 and the assay reagent. |
| Low Signal in ATP Assay | Rapid ATP degradation | Use a lysis buffer that inactivates ATPases and work quickly. |
| Inconsistent Results | Variable cell seeding | Ensure homogenous cell suspension and use precise pipetting. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cpd17 in complete culture medium.
-
Include vehicle controls (medium with the same concentration of the solvent used for Cpd17) and untreated controls.
-
Replace the medium in the wells with the Cpd17 dilutions and controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Plate Setup:
-
Prepare a 96-well plate with cells, Cpd17 dilutions, vehicle controls, and a maximum LDH release control (cells treated with a lysis buffer).
-
-
Incubation:
-
Incubate the plate for the desired exposure period.
-
-
Sample Collection:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified by the manufacturer.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Calculation:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.
-
Visualizations
Caption: A generalized workflow for performing a cell-based cytotoxicity assay.
Caption: A simplified intrinsic apoptosis pathway that can be induced by cytotoxic compounds.
References
Technical Support Center: Mitigating Variability in In Vivo Experiments with ATX Inhibitor 17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 17, a representative potent and selective autotaxin (ATX) inhibitor. The information provided is synthesized from publicly available data on various ATX inhibitors and is intended to serve as a comprehensive resource for mitigating variability in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX), a secreted enzyme with lysophospholipase D activity. ATX is the primary producer of lysophosphatidic acid (LPA) in the blood and other biological fluids.[1][2] LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular responses, including cell proliferation, migration, survival, and inflammation.[1][2] By inhibiting ATX, this compound reduces the production of LPA, thereby modulating these downstream signaling pathways.[1] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including fibrosis, inflammation, and cancer.
Q2: What are the expected pharmacodynamic effects of this compound in vivo?
A2: The primary pharmacodynamic effect of this compound is the dose-dependent reduction of LPA levels in plasma and other relevant biological fluids. This can be assessed by measuring the concentration of specific LPA species, such as LPA 18:2, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant reduction in plasma LPA levels confirms target engagement of the inhibitor.
Q3: What are some known safety and tolerability considerations for ATX inhibitors?
A3: Clinical trials with ATX inhibitors, such as GLPG1690, have generally shown them to be well-tolerated. Common adverse events reported in healthy subjects and patients have been mild to moderate and include headache, diarrhea, and nausea. It is important to monitor liver function, as transient elevations in liver enzymes (e.g., AST) have been observed in some cases. Given the widespread roles of LPA in physiological processes, careful monitoring for any unintended off-target effects is crucial during preclinical and clinical development.
Q4: How does food intake affect the pharmacokinetics of orally administered ATX inhibitors?
A4: For some orally administered small molecule inhibitors, food intake can significantly alter their pharmacokinetic properties. However, for the well-characterized ATX inhibitor GLPG1690, studies in healthy subjects have shown no clinically significant food effect on its bioavailability when comparing fed and fasted states. This suggests that this compound, if structurally similar, may also be administered without strict dietary restrictions. However, this should be experimentally verified.
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common sources of variability in in vivo experiments with this compound and provides actionable troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Pharmacodynamic (PD) Response (LPA levels) | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | - Ensure precise and consistent dosing techniques (e.g., oral gavage, intraperitoneal injection).- Normalize the dose to the body weight of each animal. |
| Formulation Issues: Poor solubility or stability of the inhibitor in the dosing vehicle. | - Confirm the solubility and stability of this compound in the chosen vehicle.- Consider alternative formulation strategies (e.g., co-solvents, suspensions, cyclodextrins). | |
| Biological Variability: Inherent biological differences between individual animals. | - Increase the number of animals per group to improve statistical power.- Ensure that animals are age- and sex-matched. | |
| Lack of Efficacy or Unexpected Results | Suboptimal Dosing Regimen: Dose is too low or dosing frequency is insufficient to maintain target engagement. | - Perform a dose-response study to determine the optimal dose for sustained LPA reduction.- Conduct pharmacokinetic studies to understand the inhibitor's half-life and inform dosing frequency. |
| Poor Bioavailability: The inhibitor is not being absorbed effectively. | - Evaluate different routes of administration (e.g., oral vs. intraperitoneal).- Analyze plasma concentrations of the inhibitor to assess exposure. | |
| Off-Target Effects: The inhibitor is interacting with unintended molecular targets, leading to confounding biological effects. | - Conduct in vitro selectivity profiling against a panel of related enzymes and receptors.- Use a structurally unrelated ATX inhibitor as a control to see if the unexpected phenotype is replicated. | |
| Unexpected Toxicity | Dose-Dependent Toxicity: The administered dose is too high. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD).- Reduce the dose to determine if toxicity is dose-dependent. |
| Vehicle-Related Toxicity: The dosing vehicle is causing adverse effects. | - Administer a vehicle-only control group to assess for vehicle-specific toxicity.- Ensure the concentration of any co-solvents (e.g., DMSO) is below toxic levels. |
Experimental Workflow for an In Vivo Efficacy Study
Caption: A generalized experimental workflow for conducting an in vivo efficacy study with this compound.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic and pharmacodynamic data for well-characterized ATX inhibitors, which can serve as a benchmark for studies with this compound.
Table 1: Representative Pharmacokinetic Parameters of Oral ATX Inhibitors in Healthy Subjects
| Parameter | GLPG1690 | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | |
| Elimination Half-life (t1/2) | ~5 hours | |
| Bioavailability | Good oral bioavailability | |
| Food Effect | No clinically significant effect |
Table 2: Representative In Vivo Pharmacodynamic Effects of ATX Inhibitors
| Inhibitor | Animal Model | Dose | Route | Primary PD Endpoint | Result | Reference |
| GLPG1690 | Healthy Subjects | Single and multiple ascending doses | Oral | Plasma LPA C18:2 levels | Up to ~90% reduction | |
| PF-8380 | Arthritis Mouse Model | Not specified | Not specified | Amelioration of arthritis symptoms | Significant improvement | |
| PAT-505 | NASH Mouse Model | Not specified | Oral | Reduction in liver fibrosis | Significant improvement | |
| Cpd17 | Acute Liver Injury Mouse Model | Not specified | Not specified | Attenuation of liver injury | Significant improvement |
Key Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., water, saline, PBS, 0.5% methylcellulose, polyethylene glycol 400).
-
Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration. For poorly soluble compounds, a co-solvent system (e.g., DMSO followed by dilution in a vehicle like corn oil) or a suspension in a vehicle like 0.5% methylcellulose may be necessary.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
If using a co-solvent, dissolve the inhibitor in a minimal amount of the co-solvent (e.g., DMSO) first.
-
Gradually add the primary vehicle while vortexing or sonicating to ensure a uniform mixture.
-
Prepare fresh dosing solutions/suspensions daily unless stability data supports longer storage.
-
-
Vehicle Control: Prepare a vehicle-only solution or suspension using the same procedure, omitting the ATX inhibitor.
Protocol 2: Measurement of Plasma LPA Levels by LC-MS/MS
-
Blood Collection:
-
Collect whole blood from animals at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice to prevent ex vivo LPA production.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 1,500 x g for 15 minutes) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to a fresh, labeled tube.
-
Store plasma samples at -80°C until analysis.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction of the plasma samples to isolate the lipid fraction containing LPA. A common method is the Bligh-Dyer extraction using a chloroform/methanol/water solvent system.
-
Include an internal standard (e.g., a deuterated LPA species) in the extraction solvent for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable chromatography column (e.g., a C18 column) to separate the different LPA species.
-
Detect and quantify the specific LPA species of interest (e.g., LPA 18:2) using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of each LPA species by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of the analyte.
-
Normalize the data to the plasma volume used for extraction.
-
Logical Decision Tree for Troubleshooting In Vivo Variability
Caption: A logical decision tree to guide the troubleshooting of high variability in in vivo experiments.
References
Technical Support Center: Improving the Bioavailability of ATX Inhibitor 17 for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATX Inhibitor 17, a representative poorly soluble autotaxin (ATX) inhibitor. The following information is designed to address common challenges encountered during animal studies and offer strategies to enhance the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Autotaxin (ATX) and its inhibitor?
A1: Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing lysophosphatidic acid (LPA), a signaling lipid.[1][2] ATX converts lysophosphatidylcholine (LPC) into LPA in the extracellular space.[3][4] LPA then binds to specific G protein-coupled receptors (GPCRs), triggering various cellular responses, including cell proliferation, migration, and survival.[1] The ATX-LPA signaling pathway is implicated in numerous physiological and pathological processes, such as embryonic development, inflammation, and cancer. ATX inhibitors block the enzymatic activity of ATX, thereby reducing the production of LPA and mitigating its downstream effects.
Q2: We are observing low and variable plasma concentrations of this compound in our mouse studies. What are the likely causes?
A2: Low and variable plasma concentrations of a poorly soluble compound like this compound are often due to several factors:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids for absorption. Over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, which is a primary hurdle for oral bioavailability.
-
Inadequate Formulation: The formulation used for oral administration may not be optimized to enhance solubility and dissolution.
-
First-Pass Metabolism: The inhibitor might be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters in the gut wall, which actively pump it back into the GI lumen.
Q3: What are the initial steps to troubleshoot poor oral bioavailability of this compound?
A3: A systematic approach is crucial.
-
Characterize Physicochemical Properties: Confirm the solubility of this compound in different pH buffers and biorelevant media. Understanding its lipophilicity (LogP) is also important.
-
Evaluate Different Formulation Strategies: Start with simple formulations and progress to more complex ones. Common approaches include particle size reduction, use of co-solvents, surfactants, and lipid-based formulations.
-
Assess In Vitro Dissolution: Perform dissolution testing of your formulation to ensure the drug is being released as expected.
-
Conduct a Pilot Pharmacokinetic (PK) Study: Use a small group of animals to compare different formulations and determine which provides the most promising exposure profile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low plasma exposure (Low AUC and Cmax) | Poor dissolution of the compound in the GI tract. | Formulation Optimization: • Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Methods include micronization or nanomilling. • Amorphous Solid Dispersions: Create a solid dispersion of the inhibitor in a polymer matrix to maintain it in a higher energy amorphous state, which improves solubility. • Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) to present the drug in a solubilized form. |
| High variability in plasma concentrations between animals | Inconsistent dissolution and absorption due to formulation instability or food effects. | Standardize Dosing Conditions: • Ensure the formulation is homogenous and stable. • Administer the dose at a consistent time relative to feeding (e.g., in fasted animals) to minimize variability from food effects. |
| Rapid clearance and short half-life | High first-pass metabolism in the liver. | Route of Administration: • Consider intravenous (IV) administration in a pilot study to determine the absolute bioavailability and clearance rate. This will help differentiate between absorption and metabolism issues. |
| No dose-proportional increase in exposure | Saturation of absorption mechanisms or solubility-limited absorption. | Formulation and Dose Adjustment: • Improve the formulation to enhance solubility at higher doses. • If solubility is the limiting factor, consider splitting the dose or using a controlled-release formulation to maintain a lower concentration in the GI tract over a longer period. |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension for Oral Gavage
-
Objective: To prepare a simple suspension with reduced particle size to improve dissolution.
-
Materials: this compound, vehicle (e.g., 0.5% w/v methylcellulose in water), mortar and pestle or a mechanical mill.
-
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, grind the powder to a fine consistency. For more significant size reduction, use a ball mill or jet mill according to the manufacturer's instructions.
-
Prepare the vehicle solution (0.5% methylcellulose).
-
Gradually add a small amount of the vehicle to the micronized powder to form a paste.
-
Slowly add the remaining vehicle while continuously triturating or stirring to ensure a uniform suspension.
-
Visually inspect for any large agglomerates. The suspension should be homogenous.
-
Administer to animals via oral gavage using a suitable gauge needle.
-
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.
-
Materials: this compound, an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
For each formulation, accurately weigh the components and mix them thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.
-
Add the required amount of this compound to the excipient mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at that temperature must be confirmed.
-
To assess the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a fine emulsion.
-
The final formulation can be administered orally in a gelatin capsule or via gavage.
-
Quantitative Data Summary
The following tables provide example pharmacokinetic data for known ATX inhibitors from animal studies, which can serve as a benchmark for your experiments with this compound.
Table 1: Pharmacokinetic Parameters of Various ATX Inhibitors in Rodents
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GLPG1690 | Healthy Subjects | 20-1500 (single) | Oral | 90 - 19,010 | ~2 | 501 - 168,000 | N/A | |
| BIO-32546 | Mouse | 10 | Oral | N/A | N/A | 8840 (total brain) | 51 | |
| PF-8380 | Mouse | 120 | Oral | N/A | N/A | N/A | Good | |
| Unnamed Inhibitor | Rat | 40 | Oral | N/A | N/A | N/A | 69.5 | |
| PAT-505 | Mouse | N/A | Oral | N/A | N/A | N/A | Significant Inhibition |
N/A: Not Available in the provided search results.
Visualizations
Below are diagrams illustrating key concepts relevant to your research.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Logical relationship of troubleshooting steps for poor bioavailability.
References
Validation & Comparative
A Comparative Guide to the Efficacy of ATX Inhibitor 17 (Cpd17) and PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two distinct autotaxin (ATX) inhibitors: ATX inhibitor 17 (also known as Cpd17), a type IV inhibitor, and PF-8380, a well-characterized type I inhibitor. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies of the ATX-LPA signaling axis in various pathological conditions.
Introduction to Autotaxin and its Inhibitors
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D activity that is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling pathway is a critical regulator of numerous cellular processes, including proliferation, migration, survival, and differentiation.[2][3] Dysregulation of this axis has been implicated in a wide range of diseases, including cancer, fibrosis, and inflammatory disorders.[2][3]
ATX inhibitors are classified into different types based on their binding mode to the enzyme. PF-8380 is a potent, orally bioavailable type I inhibitor that binds to the catalytic site of ATX. In contrast, this compound (Cpd17) is a type IV inhibitor that exhibits a distinct binding mode, interacting with the hydrophobic pocket and the tunnel of the enzyme. This difference in binding mechanism may lead to varied efficacy and downstream effects.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound (Cpd17) and PF-8380. The data presented here is primarily from studies in the context of liver disease models, where a direct comparison has been documented.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound (Cpd17) | PF-8380 | Reference(s) |
| Inhibition of LPC to LPA Catalysis (IC50) | Similar potency to PF-8380 for 14:0, 16:0, and 18:1 LPC species. Less potent for longer alkyl chain LPC species (e.g., 22:0 LPC). | Potent inhibitor with IC50 values in the low nanomolar range (e.g., 2.8 nM in isolated enzyme assay). | |
| Effect on LPS/IFNγ-induced Macrophage Migration | Significantly reduced migration of RAW264.7 macrophages. | Showed a non-significant decrease in macrophage migration. | |
| Effect on Gene Expression of Inflammatory Markers | More efficient than PF-8380 in attenuating induced inflammatory phenotype in mouse and human macrophages. | Showed a lesser effect compared to Cpd17. | |
| Effect on Lipid Accumulation in Hepatocytes | More efficient than PF-8380 in decreasing lipid accumulation. | Showed a lesser effect compared to Cpd17. |
Table 2: In Vivo Efficacy Comparison (Liver Injury Models)
| Parameter | This compound (Cpd17) | PF-8380 | Reference(s) |
| CCl4-induced Acute Liver Injury | Demonstrated an excellent potential in reducing liver injury. | Effective in attenuating CCl4-induced liver cirrhosis. | |
| Diet-induced Nonalcoholic Steatohepatitis (NASH) | Decreased steatosis, inflammation, and fibrosis. | Not explicitly reported in the direct comparative study. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro ATX Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against ATX.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) substrate (e.g., 18:1 LPC)
-
Test inhibitors (this compound, PF-8380) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Method for detecting LPA or a byproduct of the reaction (e.g., choline release assay or mass spectrometry)
Protocol:
-
Prepare a solution of recombinant human ATX in the assay buffer.
-
Prepare serial dilutions of the test inhibitors.
-
In a multi-well plate, add the ATX solution to each well.
-
Add the different concentrations of the test inhibitors or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitors for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction for a defined period.
-
Stop the reaction and measure the amount of LPA produced or the byproduct generated.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Macrophage Migration (Scratch) Assay
This assay assesses the effect of inhibitors on the migratory capacity of macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) for macrophage activation
-
Test inhibitors (this compound, PF-8380)
-
Microscope with imaging capabilities
Protocol:
-
Seed RAW264.7 macrophages in a multi-well plate and grow them to confluence.
-
Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Treat the cells with fresh medium containing LPS and IFNγ to induce a pro-inflammatory phenotype, along with the test inhibitors or vehicle control.
-
Image the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., 24 hours).
-
Quantify the closure of the scratch over time by measuring the cell-free area.
-
Compare the migration rate in the presence of inhibitors to the control group to determine the inhibitory effect.
In Vivo Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury Model
This animal model is used to evaluate the protective effects of inhibitors against chemically induced liver damage.
Materials:
-
Laboratory mice or rats
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 administration (e.g., corn oil)
-
Test inhibitors (this compound, PF-8380) formulated for in vivo administration
-
Equipment for animal dosing (e.g., oral gavage needles)
-
Materials for blood and tissue collection and analysis (e.g., serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assays, histology)
Protocol:
-
Acclimate the animals to the laboratory conditions.
-
Administer the test inhibitors or vehicle control to the animals for a specified pre-treatment period.
-
Induce acute liver injury by administering a single dose of CCl4 (typically intraperitoneally).
-
Continue the administration of the inhibitors as per the experimental design.
-
At a predetermined time point after CCl4 administration, collect blood samples to measure serum levels of liver enzymes (ALT, AST).
-
Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining to assess necrosis and inflammation) and other molecular analyses.
-
Compare the extent of liver damage in the inhibitor-treated groups to the CCl4-only control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATX-LPA signaling pathway and a general experimental workflow for evaluating ATX inhibitors.
Caption: Autotaxin (ATX) signaling pathway and points of inhibition.
References
A Comparative Guide to Type IV and Type I Autotaxin Inhibitors in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of type IV and type I autotaxin (ATX) inhibitors in preclinical models of liver disease. The information presented is supported by experimental data to aid in the evaluation of these two distinct classes of inhibitors for therapeutic development.
Introduction to Autotaxin and Its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation and fibrosis.[1][2] Consequently, ATX has emerged as a significant therapeutic target for a range of diseases, including chronic liver diseases.
Autotaxin inhibitors are broadly classified based on their binding mode to the enzyme.[3] Type I inhibitors , such as PF-8380, are active-site-directed compounds that typically interact with the catalytic domain and the hydrophobic pocket of ATX.[3] In contrast, type IV inhibitors , like Cpd17, are characterized by their ability to occupy the hydrophobic pocket and an allosteric tunnel, without directly interacting with the catalytic site. This fundamental difference in their mechanism of action can lead to distinct biological effects.
Quantitative Data Summary
The following tables summarize the quantitative data comparing the efficacy of a representative type IV inhibitor (Cpd17) and a type I inhibitor (PF-8380) in various liver disease-relevant assays.
In Vitro Efficacy in Liver Cell Models
| Cell Type | Assay | Parameter | Type I Inhibitor (PF-8380) | Type IV Inhibitor (Cpd17) | Reference |
| HepG2 (Human Hepatocytes) | Palmitate-Induced Steatosis | Lipid Accumulation (Oil Red O Staining) | Significant Reduction | More significant reduction than PF-8380 | |
| RAW264.7 (Mouse Macrophages) | LPS/IFNγ-Induced Inflammation | Gene Expression (CCL2/MCP-1) | Significant Alleviation | Significant Alleviation | |
| RAW264.7 (Mouse Macrophages) | LPS/IFNγ-Induced Inflammation | Gene Expression (iNOS) | No significant alleviation | Significant Alleviation |
In Vivo Efficacy in Mouse Models of Liver Disease
| Disease Model | Parameter | Type I Inhibitor (PF-8380) | Type IV Inhibitor (Cpd17) | Reference |
| CCl4-Induced Acute Liver Injury | Liver Histology & Plasma Markers (ALT, AST) | Attenuates fibrosis | Drastically improved liver histology and plasma markers | |
| Diet-Induced Nonalcoholic Steatohepatitis (NASH) | Liver Histology & Plasma Markers (Triglycerides, Cholesterol) | Not specified in direct comparison | Drastically improved liver histology and plasma markers |
Signaling Pathway Analysis
The ATX-LPA axis activates multiple downstream signaling pathways that contribute to the pathogenesis of liver disease. A key distinction between type I and type IV inhibitors lies in their differential effects on these pathways.
Autotaxin-LPA Signaling Pathway
References
Decoding Specificity: A Comparative Guide to Cpd17 for Autotaxin Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autotaxin inhibitor Cpd17 with other notable alternatives. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of autotaxin inhibition.
Introduction to Autotaxin and Its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant area of therapeutic research.
Autotaxin inhibitors are broadly classified into four main types based on their distinct binding modes to the enzyme's active site, a hydrophobic pocket, and an allosteric tunnel.[2][3]
-
Type I inhibitors occupy the catalytic active site and the adjacent hydrophobic pocket.
-
Type II inhibitors bind solely to the hydrophobic pocket.
-
Type III inhibitors exclusively engage the allosteric tunnel.
-
Type IV inhibitors , such as Cpd17, are distinguished by their unique binding mechanism, simultaneously occupying both the hydrophobic pocket and the allosteric tunnel.[4]
This guide focuses on Cpd17, a Type IV inhibitor, and compares its specificity and potency against other well-characterized ATX inhibitors.
Comparative Analysis of Autotaxin Inhibitors
The inhibitory potency of Cpd17 and other selected autotaxin inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce autotaxin activity by 50% under specific assay conditions.
| Inhibitor | Type | Target Species | Assay Conditions | IC50 (nM) | Reference(s) |
| Cpd17 | IV | Human | Recombinant Enzyme | >25 | [5] |
| PF-8380 | I | Human | Isolated Enzyme | 2.8 | |
| Human | Whole Blood | 101 | |||
| Rat | FS-3 Substrate | 1.16 | |||
| Ziritaxestat (GLPG1690) | IV | Human | Recombinant Enzyme | 131 | |
| Human | Plasma | 242 | |||
| Mouse | Plasma | 418 | |||
| Rat | Plasma | 542 | |||
| PAT-505 | III | Human | Hep3B cells | 2.0 | |
| Human | Blood | 9.7 | |||
| Mouse | Plasma | 62 | |||
| IOA-289 | II/IV Hybrid | Human | Plasma | 36 |
Experimental Protocols
To validate the specificity and functional consequences of autotaxin inhibition by Cpd17 and other compounds, a series of in vitro assays are essential. Below are detailed methodologies for key experiments.
Autotaxin Enzymatic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of autotaxin. A common method utilizes a fluorogenic substrate, such as FS-3, or a colorimetric approach that detects the release of choline from lysophosphatidylcholine (LPC).
a) Fluorescence-Based Assay Using FS-3 Substrate
-
Principle: The FS-3 substrate is a synthetic analog of LPC that is non-fluorescent. Upon cleavage by autotaxin, a fluorescent product is released, and the increase in fluorescence is proportional to enzyme activity.
-
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
Test inhibitors (e.g., Cpd17) and a known inhibitor as a positive control (e.g., PF-8380)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, recombinant autotaxin, and the test inhibitor or vehicle control.
-
Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
b) Choline Release Assay (Colorimetric)
-
Principle: This assay measures the amount of choline released from the natural substrate LPC by the action of autotaxin. The liberated choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is measured using a colorimetric probe.
-
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC)
-
Assay buffer
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red)
-
Test inhibitors and controls
-
96-well clear microplate
-
Absorbance plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, recombinant autotaxin, LPC, and the test inhibitor or vehicle control.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Add the detection reagent containing choline oxidase, HRP, and the colorimetric probe to each well.
-
Incubate at 37°C for 15-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value as described above.
-
Cell-Based Autotaxin Activity Assay
This assay format provides a more physiologically relevant context by measuring autotaxin activity in the presence of cells, which may express autotaxin-binding partners.
-
Principle: A reporter cell line stably expressing an LPA receptor is used. Autotaxin and its substrate (LPC) are added to the cell culture. The LPA produced by autotaxin activates the LPA receptor on the reporter cells, leading to a measurable downstream signal (e.g., calcium flux, reporter gene expression).
-
Procedure:
-
Seed the LPA receptor reporter cell line in a 96-well plate.
-
After cell adherence, replace the culture medium with a serum-free medium.
-
Add serial dilutions of the test inhibitors to the wells.
-
Add recombinant autotaxin and LPC to the wells to initiate LPA production.
-
Incubate for a specific period to allow for LPA production and receptor activation.
-
Measure the reporter signal according to the specific reporter system used.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Downstream Signaling Pathway Analysis (Western Blot)
To confirm that inhibition of autotaxin's enzymatic activity translates to a functional blockade of LPA-induced signaling, the phosphorylation status of key downstream effector proteins can be analyzed by Western blot.
a) RhoA Activation Assay
-
Principle: LPA binding to its G protein-coupled receptors (GPCRs), particularly those coupled to Gα12/13, activates the small GTPase RhoA. Activated, GTP-bound RhoA can be specifically pulled down from cell lysates and detected by Western blotting.
-
Procedure:
-
Culture a relevant cell line (e.g., a cell line known to respond to LPA with RhoA activation) to sub-confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of the autotaxin inhibitor (e.g., Cpd17) for a specified time.
-
Stimulate the cells with LPC and recombinant autotaxin to generate LPA. Include a positive control (direct LPA stimulation) and a negative control (no stimulation).
-
Lyse the cells in a buffer that preserves GTP-bound RhoA.
-
Perform a pull-down assay using beads coupled to a RhoA effector protein that specifically binds to active RhoA-GTP (e.g., Rhotekin-RBD).
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the level of active RhoA.
-
b) p-ERK (MAPK) and p-AKT Activation Assays
-
Principle: LPA can also activate the PI3K/AKT and Ras/MAPK signaling pathways through Gαi and other G proteins. The activation of these pathways can be assessed by detecting the phosphorylated forms of ERK and AKT.
-
Procedure:
-
Culture and serum-starve cells as described for the RhoA activation assay.
-
Pre-treat cells with the autotaxin inhibitor.
-
Stimulate with LPC and autotaxin.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
To ensure equal protein loading, strip the membranes and re-probe with antibodies for total ERK and total AKT.
-
Detect and quantify the bands as described for the RhoA assay.
-
The ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the ATX-LPA signaling pathway and the distinct binding modes of the different autotaxin inhibitor types.
Conclusion
Cpd17 is a potent Type IV autotaxin inhibitor that demonstrates a distinct mechanism of action by binding to both the hydrophobic pocket and the allosteric tunnel of the enzyme. This comparative guide provides the necessary data and experimental framework for researchers to effectively evaluate the specificity and efficacy of Cpd17 in relation to other classes of autotaxin inhibitors. The provided protocols and diagrams serve as a foundational resource for further investigation into the therapeutic targeting of the ATX-LPA signaling axis.
References
A Head-to-Head Comparison of Cpd17 and Other Potent Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has emerged as a critical target for therapeutic intervention in various diseases, including fibrosis, inflammation, and cancer. This guide provides an objective, data-driven comparison of Cpd17, a novel Autotaxin inhibitor, with other prominent ATX inhibitors such as PF-8380, Ziritaxestat (GLPG1690), BBT-877, and Cudetaxestat (BLD-0409).
Quantitative Performance Comparison of ATX Inhibitors
The following table summarizes the in vitro potency of Cpd17 and other selected ATX inhibitors, presented as the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Inhibitor | IC50 (nM) | Target | Substrate | Comments |
| Cpd17 | ~10-50 | Human ATX | LPC | Type IV inhibitor.[1] |
| PF-8380 | 2.8 | Isolated Enzyme | FS-3 | Type I inhibitor. Orally bioavailable.[1] |
| 101 | Human Whole Blood | Endogenous | ||
| Ziritaxestat (GLPG1690) | 131 | Human ATX | LPC | First-in-class ATX inhibitor to enter clinical trials.[2][3][4] |
| 100-500 | Mouse and Human ATX | Not Specified | ||
| BBT-877 | 6.5 - 6.9 | Human Plasma | LPA 18:2 | Orally available, potent inhibitor. |
| Up to 90% LPA inhibition | In vivo (Human) | Endogenous | ||
| Cudetaxestat (BLD-0409) | 4.95 | ATX | Not Specified | Potent, selective, noncompetitive inhibitor. |
Experimental Data: Cpd17 vs. PF-8380 in Liver Disease Models
A key study directly compared the efficacy of Cpd17, a type IV ATX inhibitor, with PF-8380, a type I inhibitor, in cellular models of liver disease.
Key Findings:
-
Similar Potency, Different Binding: Cpd17 and PF-8380 exhibit similar potency in inhibiting the conversion of lysophosphatidylcholine (LPC) to LPA. However, they have distinct binding modes to the ATX enzyme.
-
Superiority of Cpd17 in Cell-Based Assays: In cell-based assays relevant to liver fibrosis and inflammation, Cpd17 demonstrated a notably better potential in ameliorating fibrotic phenotypes and downstream signaling responses compared to PF-8380. This suggests that the binding mode of an inhibitor (Type IV vs. Type I) may influence its cellular efficacy.
Performance of Other ATX Inhibitors in Preclinical and Clinical Studies
-
Ziritaxestat (GLPG1690): As the first ATX inhibitor to enter late-stage clinical trials for Idiopathic Pulmonary Fibrosis (IPF), Ziritaxestat demonstrated the potential of targeting ATX in fibrotic diseases. In a Phase 2a trial, patients receiving GLPG1690 showed a stabilization of forced vital capacity (FVC) over 12 weeks compared to a decline in the placebo group.
-
BBT-877: This potent ATX inhibitor has shown promising results in preclinical models of IPF, with some reports suggesting superior efficacy to GLPG1690 in these models. In a Phase 1 clinical trial, BBT-877 was well-tolerated and resulted in a dose-dependent reduction of plasma LPA levels, with up to 90% inhibition. A Phase 2a study in IPF patients has been initiated.
-
Cudetaxestat (BLD-0409): This is another potent and selective ATX inhibitor being developed for the treatment of IPF and is currently in Phase 2 clinical trials.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the ATX-LPA signaling pathway and the experimental workflows used to assess their efficacy.
References
On-Target Efficacy of ATX Inhibitor 17 (Cpd17) In Vivo: A Comparative Analysis
A detailed examination of the in vivo on-target effects of the novel type IV autotaxin (ATX) inhibitor, Cpd17, reveals its potential as a therapeutic agent, particularly in liver diseases. This guide provides a comparative analysis of Cpd17 against other notable ATX inhibitors—PF-8380, GLPG1690 (Ziritaxestat), and BBT-877—supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including fibrosis and inflammation. Inhibition of ATX is therefore a promising strategy for therapeutic intervention in a range of diseases.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available quantitative data on the on-target effects, pharmacokinetics, and efficacy of Cpd17 and its comparators. It is important to note that direct head-to-head in vivo comparative studies are limited, and data has been compiled from various independent preclinical studies.
On-Target Effects: LPA Reduction
| Inhibitor | Animal Model | Dose & Route | LPA Reduction | Source |
| Cpd17 | Mouse | Not specified | Data not available | - |
| PF-8380 | Rat (Air Pouch Model) | 30 mg/kg, oral | >95% in plasma and air pouch | [1] |
| GLPG1690 | Healthy Volunteers | 600 mg, once daily, oral | >60% continuous reduction in plasma LPA C18:2 | [2] |
| BBT-877 | Healthy Volunteers | 400 mg/day or higher, oral | ≥80% maintained for 24 hours in plasma | [3][4] |
Note: The lack of publicly available data on the percentage of LPA reduction for Cpd17 in vivo is a key gap in its current preclinical profile.
In Vivo Efficacy in Disease Models
| Inhibitor | Disease Model | Animal Model | Key Efficacy Results | Source |
| Cpd17 | Acute Liver Injury (CCl4-induced) | Mouse | Significantly reduced liver inflammation and fibrogenesis. | [5] |
| Cpd17 | Nonalcoholic Steatohepatitis (NASH) | Mouse | Ameliorated liver fibrogenesis and inflammation. | |
| PF-8380 | Liver Fibrosis (CCl4-induced) | Mouse | Reduced plasma ATX activity and liver LPA levels by ~50%; attenuated fibrosis. | |
| GLPG1690 | Idiopathic Pulmonary Fibrosis (IPF) | Human (Phase 2a) | Stabilized forced vital capacity (FVC) at 12 weeks compared to placebo. | |
| BBT-877 | Pulmonary Fibrosis (Bleomycin-induced) | Mouse | Superior reduction in lung fibrosis (Ashcroft score and collagen deposition) compared to other compounds. |
Pharmacokinetic Parameters
| Inhibitor | Species | Bioavailability | Half-life | Source |
| Cpd17 | Not specified | Data not available | Data not available | - |
| PF-8380 | Rat | Adequate for in vivo testing | Not specified | |
| GLPG1690 | Healthy Volunteers | Good oral bioavailability | ~5 hours | |
| BBT-877 | Healthy Volunteers | Dose-proportional systemic exposure | ~12 hours |
Note: The absence of pharmacokinetic data for Cpd17 limits a comprehensive comparison of its drug-like properties.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for in vivo studies of ATX inhibitors.
Caption: Logical flow of the comparative analysis of ATX inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols for two key in vivo models mentioned in the context of ATX inhibitor evaluation.
Carbon Tetrachloride (CCl4)-Induced Liver Injury Model
This model is widely used to induce liver fibrosis in rodents.
-
Animals: Typically, male C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice receive intraperitoneal (i.p.) injections of CCl4 (diluted in a vehicle like corn oil or olive oil) one to three times a week. The concentration and frequency of CCl4 administration can be varied to induce acute or chronic liver injury. For a chronic fibrosis model, injections are typically continued for 4-8 weeks.
-
Treatment: The ATX inhibitor (e.g., Cpd17) or vehicle is administered orally or via another appropriate route, starting before, during, or after the CCl4 challenge, depending on the study's objective (prophylactic or therapeutic).
-
Endpoint Analysis: At the end of the study, blood and liver tissues are collected.
-
Blood Analysis: Plasma levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage. Plasma LPA levels can also be quantified.
-
Liver Analysis: Liver-to-body weight ratio is calculated. Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red or Masson's trichrome for collagen deposition (fibrosis), and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and stellate cell activation (e.g., α-smooth muscle actin). Gene expression analysis of profibrotic and proinflammatory markers (e.g., TGF-β, Collagen-1α1, TNF-α) is also commonly performed.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a standard model for studying idiopathic pulmonary fibrosis.
-
Animals: C57BL/6 mice are often used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single intratracheal or oropharyngeal instillation of bleomycin is administered to anesthetized mice. This induces an initial inflammatory response followed by the development of lung fibrosis over 14-28 days.
-
Treatment: The ATX inhibitor or vehicle is typically administered daily, starting from a few days after bleomycin instillation to assess therapeutic potential.
-
Endpoint Analysis: Lungs are harvested at a specified time point (e.g., day 14 or 21).
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration as indicators of inflammation and lung injury. LPA levels in BAL fluid can also be measured.
-
Lung Histology: The left lung is often used for histological analysis. Sections are stained with H&E and Masson's trichrome or Sirius Red to assess inflammation and collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Biochemical Analysis: The right lung is often homogenized to measure the hydroxyproline content, which is a quantitative measure of collagen deposition. Gene and protein expression of fibrotic markers can also be analyzed.
-
Conclusion
This compound (Cpd17) demonstrates promising in vivo efficacy in preclinical models of liver disease, effectively reducing inflammation and fibrogenesis. In vitro studies suggest it may have higher potency in inhibiting downstream signaling pathways compared to the type I inhibitor PF-8380. However, a comprehensive and objective comparison with other leading ATX inhibitors is currently hampered by the lack of publicly available quantitative data on its on-target LPA reduction in vivo and its pharmacokinetic properties. While PF-8380, GLPG1690, and BBT-877 have more extensively characterized preclinical and, in some cases, clinical profiles with defined in vivo target engagement and pharmacokinetic parameters, further studies are required to fully elucidate the therapeutic potential of Cpd17 and its standing relative to these alternatives. The detailed experimental protocols provided herein offer a framework for conducting such comparative efficacy studies.
References
- 1. Baseline Lp(a) does not affect Lp(a) reduction achieved with olpasiran in ASCVD - - PACE-CME [pace-cme.org]
- 2. glpg.com [glpg.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. bridgebiorx.com [bridgebiorx.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cpd17 Versus Genetic Knockdown of Autotaxin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting autotaxin (ATX), a critical enzyme in the lysophosphatidic acid (LPA) signaling pathway: the small molecule inhibitor Cpd17 and genetic knockdown techniques. This comparison is supported by experimental data to inform researchers on the selection of the most appropriate method for their specific experimental needs.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), encoded by the ENPP2 gene, is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2] Elevated levels of ATX are associated with various diseases, including cancer, fibrosis, and inflammation, making it a significant therapeutic target.[1][3]
Two primary approaches to inhibit ATX function are pharmacological inhibition with small molecules and genetic suppression of its expression. Cpd17 is a potent and selective type IV autotaxin inhibitor.[4] In contrast, genetic knockdown, typically achieved through RNA interference (RNAi) technologies like short hairpin RNA (shRNA) or small interfering RNA (siRNA), aims to reduce the cellular levels of ATX protein by targeting its mRNA for degradation.
Quantitative Comparison of Efficacy
| Parameter | Cpd17 (Pharmacological Inhibition) | Genetic Knockdown of Autotaxin | Data Source |
| Mechanism of Action | Reversible, non-competitive inhibition of ATX enzymatic activity. | Reduction of ATX protein expression via mRNA degradation. | |
| In Vitro Potency (IC50) | ~25-50 nM (inhibition of LPC to LPA catalysis) | Not Applicable | |
| Reduction of LPA Levels (In Vitro) | Dose-dependent reduction in LPA production. | Significant reduction in secreted ATX and subsequent LPA production. | |
| Reduction of Plasma LPA Levels (In Vivo) | Data not available for Cpd17 specifically. Other ATX inhibitors have shown significant reduction. | Adipocyte-specific knockout resulted in a ~37% decrease in plasma ATX activity. | |
| Effect on Cell Migration | Significantly inhibits ATX-induced cell migration. | Knockdown of ATX secretion blocks cell migration. | |
| Specificity | Highly selective for ATX over other related enzymes. | Highly specific to the targeted ENPP2 gene. | |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), but generally longer-lasting effects. | N/A |
Experimental Methodologies
Below are detailed protocols for key experiments used to evaluate the efficacy of both Cpd17 and genetic knockdown of autotaxin.
Autotaxin Knockdown using Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced ATX expression using lentiviral-mediated shRNA delivery.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells for knockdown
-
pLKO.1-shRNA-ENPP2 plasmid (targeting autotaxin)
-
pLKO.1-shRNA-scrambled (non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Polybrene
-
Puromycin
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shRNA plasmid (either targeting ENPP2 or scrambled) and the packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a pre-determined optimal concentration for the specific cell line.
-
Continue selection for several days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Assess the level of autotaxin protein knockdown by Western blot analysis of cell lysates and conditioned media.
-
Western Blot Analysis for Autotaxin Expression
This protocol is used to quantify the reduction in ATX protein levels following genetic knockdown.
Materials:
-
Cell lysates and conditioned media from ATX knockdown and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Autotaxin
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Gel Electrophoresis: Separate proteins from cell lysates and conditioned media on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ATX antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of ATX knockdown relative to the control.
Measurement of Lysophosphatidic Acid (LPA) Levels
This protocol details the quantification of LPA in cell culture supernatants or plasma using a competitive ELISA. Mass spectrometry can also be used for more precise quantification.
Materials:
-
LPA ELISA Kit
-
Cell culture supernatants or plasma samples
-
Microplate reader
Protocol (based on a typical ELISA kit):
-
Sample Preparation: Collect cell culture supernatants or plasma. If necessary, perform lipid extraction.
-
ELISA Procedure:
-
Add standards and samples to the wells of the LPA-coated microplate.
-
Add the detection antibody.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).
-
-
Data Analysis: Calculate the LPA concentration in the samples by comparing their absorbance to the standard curve.
Cell Migration/Invasion Assay
This protocol assesses the functional consequence of ATX inhibition on cell motility using a Transwell® system.
Materials:
-
Transwell® inserts (typically with 8 µm pores)
-
Cell culture plates
-
Serum-free media
-
Chemoattractant (e.g., FBS or LPA)
-
Cpd17 or cells with ATX knockdown
-
For invasion assays: Matrigel or other extracellular matrix components
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Cell Preparation:
-
Starve cells in serum-free medium for 18-24 hours.
-
Resuspend cells in serum-free medium. For pharmacological inhibition, pre-incubate cells with Cpd17 or a vehicle control.
-
-
Assay Setup:
-
Add a chemoattractant to the lower chamber of the culture plate.
-
For invasion assays, coat the Transwell® insert with Matrigel.
-
Seed the prepared cells into the upper chamber of the Transwell® insert.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration or invasion (typically 3-24 hours).
-
Analysis:
-
Remove non-migrated/invaded cells from the upper surface of the insert.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope or quantify the stain after extraction.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Autotaxin-LPA signaling pathway and points of intervention.
Caption: Workflow for comparing Cpd17 and autotaxin knockdown.
Conclusion
Both Cpd17 and genetic knockdown are effective strategies for inhibiting the autotaxin-LPA signaling axis. The choice between these two methods depends on the specific research question and experimental context.
-
Cpd17 offers a rapid, reversible, and dose-dependent method of inhibiting ATX enzymatic activity. It is well-suited for acute studies and for investigating the direct consequences of ATX catalytic inhibition. Its use in vivo allows for systemic inhibition of ATX.
-
Genetic knockdown provides a highly specific and often more complete and long-lasting reduction of the ATX protein. It is ideal for studying the long-term effects of ATX deficiency in specific cell types or in vivo models and for validating the on-target effects of pharmacological inhibitors.
For researchers aiming to validate ATX as a therapeutic target, a combined approach utilizing both Cpd17 and genetic knockdown would provide the most robust and comprehensive understanding of the role of the ATX-LPA axis in their model system.
References
- 1. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin facilitates selective LPA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: Evaluating the Combination of ATX Inhibitor 17 with Other Drugs
A Comparison Guide for Researchers and Drug Development Professionals
The inhibition of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, has emerged as a promising strategy in the development of novel therapeutics for a range of diseases, including cancer and fibrosis. The ATX-LPA axis is known to play a crucial role in promoting cell proliferation, migration, and survival, and its upregulation has been implicated in resistance to conventional cancer therapies. This guide provides a comprehensive evaluation of the synergistic effects of ATX inhibitors, with a focus on a potent indole-based hydrazone compound, ATX inhibitor 17, and its potential in combination with other drugs.
While direct synergistic studies on this compound are not yet available in the public domain, this guide will utilize data from a well-characterized and structurally related ATX inhibitor, GLPG1690, to illustrate the potential synergistic effects and provide detailed experimental protocols. This approach offers a valuable comparative framework for researchers looking to explore the therapeutic benefits of co-administering ATX inhibitors with existing treatment regimens.
The ATX-LPA Signaling Pathway: A Key Target for Combination Therapy
The ATX-LPA signaling cascade is a critical pathway that regulates fundamental cellular processes.[1][2] Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator lysophosphatidic acid (LPA).[2] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that influence cell growth, proliferation, motility, and survival.[1][2] In the context of cancer, the ATX-LPA axis has been shown to contribute to tumor progression, metastasis, and the development of resistance to both chemotherapy and radiotherapy. By inhibiting ATX, the production of LPA is reduced, thereby sensitizing cancer cells to the cytotoxic effects of other therapeutic agents.
Figure 1. The ATX-LPA signaling pathway and the mechanism of action of ATX inhibitors.
Synergistic Effects of ATX Inhibition with Chemotherapy
Preclinical studies have demonstrated that combining ATX inhibitors with conventional chemotherapeutic agents can lead to enhanced anti-tumor activity. A notable example is the synergistic effect observed between the ATX inhibitor GLPG1690 and doxorubicin in a mouse model of breast cancer.
Table 1: In Vivo Synergistic Efficacy of GLPG1690 and Doxorubicin in a 4T1 Breast Cancer Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 2000 ± 150 | - |
| Doxorubicin (4 mg/kg) | 800 ± 100 | 60 |
| GLPG1690 (100 mg/kg) | 1200 ± 120 | 40 |
| GLPG1690 + Doxorubicin | 300 ± 50 | 85 |
Data adapted from a representative in vivo study.
The combination of GLPG1690 and doxorubicin resulted in a significantly greater reduction in tumor volume compared to either agent alone, indicating a strong synergistic interaction. This enhanced efficacy is attributed to the ability of the ATX inhibitor to counteract the pro-survival signals mediated by the ATX-LPA axis, thereby increasing the sensitivity of cancer cells to doxorubicin-induced apoptosis.
Experimental Protocols
In Vitro Synergy Assessment: Combination Index (CI) Assay
Objective: To determine the synergistic, additive, or antagonistic effect of combining an ATX inhibitor with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 or MDA-MB-231 breast cancer cells)
-
This compound (or a suitable alternative like GLPG1690)
-
Doxorubicin
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the ATX inhibitor and doxorubicin in a suitable solvent (e.g., DMSO).
-
Single-Agent Dose-Response: Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug individually by treating the cells with a range of concentrations for 72 hours.
-
Combination Treatment: Treat the cells with the ATX inhibitor and doxorubicin in combination at a constant ratio (e.g., based on the ratio of their IC50 values) across a range of concentrations.
-
Cell Viability Measurement: After 72 hours of incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Figure 2. Experimental workflow for the in vitro Combination Index (CI) assay.
In Vivo Synergy Assessment: Xenograft Mouse Model
Objective: To evaluate the synergistic anti-tumor efficacy of an ATX inhibitor and a chemotherapeutic agent in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for xenograft implantation (e.g., 4T1 murine breast cancer cells)
-
This compound (or GLPG1690)
-
Doxorubicin
-
Vehicle solutions for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups (Vehicle, ATX inhibitor alone, Doxorubicin alone, Combination).
-
Drug Administration: Administer the drugs and vehicle according to a predetermined schedule and dosage. For example, GLPG1690 can be administered orally twice daily, and doxorubicin can be administered intraperitoneally every other day.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to determine the extent of synergy.
Conclusion
The inhibition of the ATX-LPA signaling pathway presents a compelling strategy to enhance the efficacy of existing cancer therapies. While direct evidence for the synergistic effects of this compound is still forthcoming, the data from structurally and functionally similar inhibitors like GLPG1690 strongly suggest a high potential for beneficial drug-drug interactions. The provided experimental protocols offer a robust framework for researchers to investigate these synergistic effects in both in vitro and in vivo settings. Further exploration of these combinations is warranted to unlock their full therapeutic potential for the benefit of patients.
References
A Comparative Guide to Autotaxin (ATX) Inhibitor Potency and Verification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of several key autotaxin (ATX) inhibitors. It includes a detailed, generalized protocol for the independent verification of these values, facilitating reproducible and reliable experimental outcomes.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes. The inhibition of ATX is a significant therapeutic strategy for a range of diseases, including fibrosis, inflammation, and cancer. Consequently, the accurate determination and independent verification of the potency of ATX inhibitors are of paramount importance.
Comparative Analysis of ATX Inhibitor Potency
The following table summarizes the IC50 values of several well-characterized ATX inhibitors. These values have been compiled from various scientific publications and vendor-supplied data. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the substrate used (e.g., LPC, FS-3) and the source of the enzyme.
| Inhibitor | Chemical Class / Core Structure | Reported IC50 (nM) | Assay Conditions |
| PF-8380 | Benzoxazolone | 2.8[1][2][3] / 101[1][2] | Isolated enzyme / Human whole blood |
| Ziritaxestat (GLPG1690) | Imidazopyridine | 131 | Recombinant ATX |
| S32826 | Phosphonic acid | 5.6 - 8.8 | LPC assay / Recombinant ATX β |
| PAT-048 | Indole | 1.1 / 20 | Human ATX / Mouse plasma |
| ATX inhibitor 11 | Not specified | 2.7 | Not specified |
| HA155 | Thiazolidinedione | 5.7 | LPC assay |
| ATX-1d | Not specified | 1800 | ATX enzyme inhibition assay |
The Autotaxin-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, initiating a cascade of downstream signaling events that regulate cellular functions such as proliferation, migration, and survival. The inhibition of ATX reduces the production of LPA, thereby attenuating these signaling pathways.
Experimental Protocol for IC50 Determination of ATX Inhibitors
The following is a generalized protocol for determining the IC50 value of an ATX inhibitor using a fluorescence-based assay with a fluorogenic LPC analogue, such as FS-3. This method is widely used due to its high sensitivity and suitability for high-throughput screening.
Materials and Reagents:
-
Recombinant human Autotaxin (ATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control with a known ATX inhibitor.
-
Enzyme Preparation: Dilute the recombinant human ATX to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor or control to the wells of the microplate.
-
Add the diluted ATX enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., FS-3) to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm for FS-3).
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data by setting the vehicle control as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.
-
Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
References
The Long-Term Efficacy of Cpd17 in Chronic Liver Disease: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the potential of Cpd17, a novel type IV autotaxin (ATX) inhibitor, in the long-term management of chronic liver diseases such as nonalcoholic steatohepatitis (NASH). This guide provides a detailed comparison of Cpd17 with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Cpd17: A Targeted Approach to Liver Disease
Cpd17 is an investigational small molecule that targets autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of inflammation and fibrosis in the liver. By inhibiting ATX, Cpd17 effectively reduces LPA levels, thereby disrupting the downstream signaling pathways that contribute to liver damage.[1] Preclinical studies in mouse models of acute liver injury and NASH have demonstrated the therapeutic potential of Cpd17 in reducing liver injury, inflammation, and fibrosis.[1]
Comparative Efficacy in Chronic Liver Disease Models
The long-term efficacy of Cpd17 has been evaluated in established mouse models of chronic liver disease. This section compares the performance of Cpd17 with a direct competitor, PF8380 (a type I ATX inhibitor), and other emerging therapies for NASH.
Preclinical Efficacy Data: Cpd17 vs. PF8380
| Compound | Target | In Vitro Potency (IC50) | Chronic Disease Model | Key Efficacy Endpoints | Source |
| Cpd17 | Autotaxin (Type IV Inhibitor) | More potent than PF8380 in inhibiting RhoA-mediated cytoskeletal remodeling, and phosphorylation of MAPK/ERK and AKT/PKB.[1] | CCl4-induced acute liver injury & Diet-induced NASH in mice | Decreased steatosis, inflammation, and fibrosis.[1] | [1] |
| PF8380 | Autotaxin (Type I Inhibitor) | IC50 of 2.8 nM (isolated enzyme), 101 nM (human whole blood). | CCl4-induced liver fibrosis in mice | Reduced fibrosis, but not inflammation and necrosis. Reduced plasma ATX activity and liver LPA levels by ~50%. |
Clinical Efficacy of Alternative NASH Therapies
While Cpd17 is in the preclinical stage, several other drugs have been evaluated in clinical trials for NASH, providing valuable benchmarks for efficacy.
| Drug | Mechanism of Action | Trial Phase | % Patients with ≥1 Stage Fibrosis Improvement (No Worsening of NASH) | % Patients with NASH Resolution (No Worsening of Fibrosis) | Source |
| Resmetirom | Thyroid hormone receptor-β agonist | Phase 3 (MAESTRO-NASH) | 24.2% (80mg), 25.9% (100mg) vs 14.2% (placebo) | 25.9% (80mg), 29.9% (100mg) vs 9.7% (placebo) | |
| Obeticholic Acid | Farnesoid X receptor (FXR) agonist | Phase 3 (REGENERATE) | 22.4% (25mg) vs 9.6% (placebo) | Not statistically significant | |
| Lanifibranor | Pan-PPAR agonist | Phase 2b (NATIVE) | 48% (1200mg), 34% (800mg) vs 29% (placebo) | 49% (1200mg), 39% (800mg) vs 22% (placebo) | |
| Semaglutide | GLP-1 receptor agonist | Phase 3 (ESSENCE) | 36.8% vs 22.4% (placebo) | 62.9% vs 34.3% (placebo) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental context, the following diagrams illustrate the Cpd17 signaling pathway and a typical workflow for inducing and evaluating treatments in a NASH mouse model.
Experimental Protocols
The evaluation of Cpd17 and its alternatives in chronic liver disease models relies on standardized and reproducible experimental protocols.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to induce liver fibrosis rapidly.
-
Animal Model: Typically, 8-week-old male C57BL/6J mice are used.
-
Induction: Mice receive intraperitoneal (i.p.) injections of CCl4 (e.g., 0.5-1.0 mL/kg body weight, diluted in corn oil) twice weekly.
-
Duration: The induction period typically lasts for 4 to 8 weeks to establish significant fibrosis.
-
Treatment: Following the induction period, mice are randomized into treatment groups and receive daily doses of the test compound (e.g., Cpd17) or vehicle control, often via oral gavage.
-
Endpoint Analysis: After the treatment period, mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). Liver tissue is harvested for histological analysis (H&E and Sirius Red staining for collagen deposition) and gene expression analysis of fibrotic and inflammatory markers.
Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model
This model more closely mimics the metabolic aspects of human NASH.
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction: Mice are fed a diet high in fat (e.g., 40-60%), fructose, and cholesterol. Some protocols may include low-dose weekly CCl4 injections to accelerate fibrosis.
-
Duration: This is a longer-term model, with induction periods ranging from 12 to 30 weeks to achieve different stages of NASH and fibrosis.
-
Treatment: Similar to the CCl4 model, mice are randomized to treatment and control groups for a specified duration.
-
Endpoint Analysis: Evaluation includes serum biomarkers, liver histology for steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score), and gene expression analysis.
Conclusion
Preclinical evidence suggests that Cpd17 is a promising therapeutic candidate for chronic liver diseases, demonstrating potent inhibition of the pro-fibrotic and pro-inflammatory ATX-LPA signaling pathway. In direct preclinical comparisons, Cpd17 showed broader efficacy than the type I ATX inhibitor PF8380. While clinical data is not yet available for Cpd17, its performance in robust animal models positions it as a compelling compound for further development, with the potential to address the significant unmet medical need in NASH and other chronic liver conditions. The provided experimental protocols offer a framework for the continued investigation and comparison of Cpd17's long-term efficacy against emerging therapies.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of ATX Inhibitor 17
For Immediate Use by Laboratory and Research Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of ATX Inhibitor 17, a substance used in drug development and scientific research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Important Note: "this compound" is not a universally recognized chemical identifier. The following procedures are based on general best practices for the disposal of research-grade, potentially hazardous chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact chemical you are using. If an SDS is not available, the compound must be treated as hazardous waste.
I. Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To prevent inhalation of any powders or vapors. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of pure this compound (solid or in solution) and contaminated labware.
Step 1: Segregation and Waste Identification
-
Pure Compound (Unused/Expired): Keep the compound in its original, clearly labeled container. Do not mix with other chemical waste.
-
Solutions: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the solvent used.
-
Contaminated Labware (e.g., pipette tips, vials, gloves): Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled solid hazardous waste container.
Step 2: Waste Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name (e.g., "this compound" and the actual chemical name if known)
-
Associated Hazards (e.g., "Toxic," "Irritant"). Consult the SDS. If unknown, assume it is hazardous.[1]
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Do not store incompatible waste types together.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash. This can harm aquatic life and is often in violation of regulations.
III. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: If available, refer to the specific spill cleanup procedures in the Safety Data Sheet.
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
IV. Workflow for Disposal Decision Making
The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ATX inhibitor 17
For Immediate Implementation: This document outlines critical safety and logistical procedures for all personnel engaged in the handling, storage, and disposal of ATX Inhibitor 17. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and minimize exposure risks.
Autotaxin (ATX) is a secreted enzyme crucial for producing lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes.[1][2] Dysregulation of the ATX-LPA axis is implicated in several diseases, including cancer, fibrosis, and inflammation.[1][3] ATX inhibitors, such as compound 17, are potent molecules designed to modulate these pathways and are under investigation as potential therapeutic agents.[1] Due to their biological activity, it is imperative to handle these compounds with appropriate caution.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent chemical compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 or equivalent | Provides a robust barrier against skin contact. Double gloving is recommended to prevent exposure in case of a tear or contamination of the outer glove. |
| Eye Protection | Safety Goggles with Side Shields | ANSI Z87.1 or equivalent | Protects eyes from splashes and airborne particles of the compound. |
| Body Protection | Disposable Gown with Knit Cuffs | Poly-coated or proven resistant material | Prevents contamination of personal clothing and skin. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. |
| Foot Protection | Closed-toe, chemical-resistant shoes | ASTM F2413 or equivalent | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of solutions containing this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Biological Safety Cabinet (BSC): For cell-based assays involving this compound, a Class II BSC should be used to protect both the user and the cell culture from contamination.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent pads.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Handle the solid compound with care to avoid generating dust.
-
Solubilization: Add solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. Dispose of all contaminated disposables as hazardous waste.
Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a designated, ventilated, and secure location, away from incompatible materials.
-
Consult the supplier's documentation for specific storage temperature and light sensitivity information.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, pipette tips, and weigh boats, in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Sharps Waste: All needles and syringes used for handling this compound solutions must be disposed of immediately into a designated, puncture-resistant sharps container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard warnings.
-
Store waste containers in a designated secondary containment area while awaiting pickup.
-
Arrange for the disposal of hazardous waste through your institution's certified waste management provider.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
